Bromodomain inhibitor-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H28N4O5S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-(4,7-dimethyl-2-oxo-1H-quinolin-6-yl)-5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C24H28N4O5S/c1-15-12-23(29)25-21-11-16(2)20(14-18(15)21)26-24(30)19-13-17(34(31,32)27(3)4)5-6-22(19)28-7-9-33-10-8-28/h5-6,11-14H,7-10H2,1-4H3,(H,25,29)(H,26,30) |
InChI Key |
WVIPVRJNDZWQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)C)N4CCOCC4)C(=CC(=O)N2)C |
Origin of Product |
United States |
Foundational & Exploratory
Bromodomain Inhibitor-9 (BI-9564): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain Inhibitor-9 (BI-9564) is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[1] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histone tails and other proteins, thereby recruiting regulatory complexes to chromatin to control gene expression.[2][3] BI-9564 was developed through a structure-based design approach and serves as a valuable tool for elucidating the biological functions of BRD9 and BRD7 in health and disease.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of BI-9564, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Mechanism of Action
BI-9564 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BRD9 and BRD7 bromodomains.[2][3] This inhibitory action displaces BRD9- and BRD7-containing protein complexes from chromatin, thereby modulating the transcription of target genes. Both BRD9 and BRD7 are subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression.[1][7] By inhibiting the chromatin-anchoring function of BRD9 and BRD7, BI-9564 disrupts the activity of the SWI/SNF complex at specific genomic loci.[1] This leads to alterations in chromatin structure and accessibility, ultimately resulting in the upregulation or downregulation of a specific subset of genes. The anti-proliferative effects of BI-9564 have been observed in certain cancer cell lines, such as acute myeloid leukemia (AML), highlighting the therapeutic potential of targeting these bromodomains.[1][8]
Signaling Pathway
The signaling pathway affected by BI-9564 involves the inhibition of the BRD9/7-containing SWI/SNF chromatin remodeling complex and its subsequent impact on gene transcription. The following diagram illustrates this pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo potency and selectivity of BI-9564.
Table 1: In Vitro Binding Affinity and Potency of BI-9564
| Target | Assay Type | Value | Reference |
| BRD9 | IC50 (AlphaScreen) | 75 nM | [1] |
| BRD9 | Kd (ITC) | 14 nM | [1][7] |
| BRD7 | IC50 (AlphaScreen) | 3.4 µM | [8] |
| BRD7 | Kd (ITC) | 239 nM | [1][7] |
| BET Family | IC50 (AlphaScreen) | >100 µM | [8] |
| CECR2 | Kd (ITC) | 258 nM | [7] |
Table 2: Cellular and In Vivo Activity of BI-9564
| Assay | Cell Line / Model | Value | Reference |
| Cellular Activity (FRAP) on BRD9 | U2OS | 0.1 µM | [1] |
| Cellular Activity (FRAP) on BRD7 | U2OS | 1 µM | [1] |
| Antiproliferative Effect (EC50) | EOL-1 (AML) | 800 nM | [1] |
| In Vivo Efficacy | Disseminated Mouse Model of AML | 180 mg/kg/day | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of BI-9564 are provided below. These protocols are based on the original publication by Martin et al. (2016) and other relevant sources.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of the bromodomain to an acetylated histone peptide in a competitive format.
-
Reagents and Materials:
-
His-tagged BRD9 or BRD7 protein
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
-
Europium-labeled anti-His antibody (donor)
-
Streptavidin-conjugated APC (acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% (v/v) Tween-20
-
BI-9564 or other test compounds
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a serial dilution of BI-9564 in DMSO and then dilute in Assay Buffer.
-
Add 2 µL of the compound dilution to the wells of the microplate.
-
Add 4 µL of a solution containing His-tagged BRD9/7 protein and the biotinylated H4K12ac peptide in Assay Buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a solution containing the Europium-labeled anti-His antibody and Streptavidin-APC in Assay Buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the 665 nm to 615 nm signals and plot against the compound concentration to determine the IC50 value.
-
AlphaScreen Assay
This assay is another method to measure the binding of the bromodomain to an acetylated histone peptide.
-
Reagents and Materials:
-
GST-tagged BRD9 or His-tagged BRD7 protein
-
Biotinylated histone H4 peptide acetylated at multiple lysines
-
Glutathione donor beads (for GST-tagged protein) or Nickel chelate acceptor beads (for His-tagged protein)
-
Streptavidin acceptor beads
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
BI-9564 or other test compounds
-
384-well ProxiPlates
-
-
Procedure:
-
Add 5 µL of a 2x concentrated solution of the test compound in Assay Buffer to the wells of the ProxiPlate.
-
Add 5 µL of a 2x concentrated solution of the tagged bromodomain protein and the biotinylated histone peptide in Assay Buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a 2x concentrated solution of the donor and acceptor beads in Assay Buffer.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the compound concentration to determine the IC50 value.
-
Fluorescence Recovery After Photobleaching (FRAP) Assay
This cell-based assay is used to assess the mobility of BRD9 or BRD7 within the nucleus and the effect of BI-9564 on their chromatin binding.
-
Reagents and Materials:
-
U2OS cell line
-
Plasmid encoding GFP-tagged BRD9 or BRD7
-
Lipofectamine or other transfection reagent
-
Culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom dishes
-
Confocal microscope with a high-power laser for photobleaching
-
-
Procedure:
-
Seed U2OS cells on glass-bottom dishes.
-
Transfect the cells with the GFP-tagged BRD9 or BRD7 plasmid using a suitable transfection reagent.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Incubate the cells with BI-9564 at the desired concentration (e.g., 0.1 µM for BRD9, 1 µM for BRD7) or vehicle (DMSO) for 1-2 hours.
-
Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.
-
Acquire pre-bleach images of a selected nucleus.
-
Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser beam.
-
Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.
-
Analyze the fluorescence intensity in the bleached ROI over time. Correct for photobleaching during image acquisition.
-
Normalize the recovery data and fit to a suitable model to determine the mobile fraction and the half-time of recovery. A faster recovery indicates a more mobile protein, suggesting displacement from chromatin by the inhibitor.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the discovery and characterization of a bromodomain inhibitor like BI-9564.
References
- 1. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design of an in vivo active selective BRD9 inhibitor. | Structural Genomics Consortium [thesgc.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
I-BET762: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-BET762 (also known as Molibresib or GSK525762) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of I-BET762, tailored for researchers and professionals in the field of drug development. It includes detailed experimental protocols, comprehensive data summaries, and visualizations of key pathways and workflows to facilitate a deeper understanding of this clinical-stage epigenetic modulator.
Discovery of I-BET762: From Phenotypic Screen to Potent BET Inhibitor
The discovery of I-BET762 is a compelling example of a successful phenotypic drug discovery campaign followed by target deconvolution and medicinal chemistry optimization.[3][5] The journey began with a high-throughput screen to identify compounds that could upregulate the expression of Apolipoprotein A-1 (ApoA1), a key protein in reverse cholesterol transport.
A cell-based luciferase reporter assay in HepG2 cells led to the identification of a benzodiazepine hit compound.[5] Subsequent target identification efforts revealed that the compound's activity was mediated through the inhibition of the BET family of bromodomains. This discovery shifted the focus to a target-oriented optimization program aimed at improving potency, selectivity, and pharmacokinetic properties.
The lead optimization process involved systematic structure-activity relationship (SAR) studies, focusing on modifications of the benzodiazepine core.[2][3] This effort culminated in the synthesis of I-BET762, a compound with nanomolar potency against BET bromodomains, excellent selectivity over other bromodomain-containing proteins, and favorable drug-like properties, which ultimately led to its advancement into clinical trials.[1][5]
Synthesis of I-BET762
A concise and scalable four-step synthesis for I-BET762 has been developed, starting from a commercially available ketone. This synthetic route has been successfully scaled up for the production of kilogram quantities of the compound.[6]
Experimental Protocol: Synthesis of I-BET762
Step 1: Formation of the Thiolactam Intermediate
The synthesis commences with the reaction of (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone with a suitable reagent to form the corresponding thiolactam. This reaction is typically carried out in a high-boiling solvent and can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide in the presence of a base.[7][6]
Step 2: Oxidative Activation and Cyclocondensation
A key step in the synthesis involves the oxidative activation of the thiolactam.[8][6] Treatment with an oxidizing agent, such as peracetic acid, in the presence of acethydrazide leads to the formation of a proposed sulfenic acid intermediate. This intermediate undergoes a cyclocondensation reaction to form the methyltriazolo[1][3]benzodiazepine core of I-BET762.[6] This mild and efficient one-pot reaction proceeds without significant racemization of the sensitive stereocenter.[7][6]
Step 3 & 4: N-Alkylation and Final Product Formation
The final steps involve the N-alkylation of the triazole-fused benzodiazepine intermediate with an appropriate ethylating agent to introduce the N-ethylacetamide side chain. This is followed by purification to yield I-BET762.
A detailed, step-by-step laboratory scale synthesis protocol is proprietary and not fully disclosed in the public domain. The above provides a general overview of the key chemical transformations.
Mechanism of Action: Targeting Epigenetic Regulation
I-BET762 functions as a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4.[1][4] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription.
By mimicking the structure of acetylated lysine, I-BET762 competitively binds to the bromodomains of BET proteins. This prevents their association with chromatin and disrupts the recruitment of transcriptional machinery, including RNA Polymerase II, to the promoters and enhancers of target genes.[9]
A primary consequence of BET inhibition by I-BET762 is the downregulation of key oncogenes, most notably c-Myc, which is a critical driver of cell proliferation and survival in many cancers.[9][10] Additionally, I-BET762 has demonstrated potent anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines and chemokines in immune cells.[4][11]
Signaling Pathway Diagram
Caption: Mechanism of action of I-BET762.
Quantitative Data Summary
The following tables summarize the key quantitative data for I-BET762 from various in vitro and cellular assays.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | BRD2 | BRD3 | BRD4 | Reference |
| IC50 (nM) | 32.5 - 42.5 | 32.5 - 42.5 | 32.5 - 42.5 | [1][12] |
| Kd (nM) | 50.5 - 61.3 | 50.5 - 61.3 | 50.5 - 61.3 | [6] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 25 - 150 | [9] |
| VCaP | Prostate Cancer | 25 - 150 | [9] |
| NCI-H660 | Prostate Cancer | >150 | [9] |
| PC3 | Prostate Cancer | >150 | [9] |
| MV4;11 | Acute Myeloid Leukemia | Not Specified | [13] |
| MDA-MB-231 | Breast Cancer | ~460 | [10] |
| A549 | Lung Cancer | Not Specified | [10] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of I-BET762.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding of I-BET762 to BET bromodomains.
Experimental Workflow Diagram
Caption: Workflow for a typical TR-FRET assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
-
Prepare serial dilutions of I-BET762 in assay buffer containing DMSO (final DMSO concentration ≤ 1%).
-
Prepare solutions of His-tagged BET bromodomain protein (e.g., BRD4) and biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) in assay buffer.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the I-BET762 dilutions.
-
Add the BET protein and acetylated histone peptide to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the protein.
-
-
Detection:
-
Prepare a detection mix containing Europium-labeled anti-His antibody and Streptavidin-Allophycocyanin (APC) in assay buffer.
-
Add the detection mix to all wells.
-
-
Second Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET enabled microplate reader. Excite at ~340 nm and measure emission at 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Plot the FRET ratio against the logarithm of the I-BET762 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Viability Assay
This assay measures the effect of I-BET762 on the proliferation of cancer cells.
Experimental Workflow Diagram
Caption: Workflow for a CellTiter-Glo® viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Trypsinize and count cancer cells (e.g., LNCaP, MV4;11).
-
Seed the cells into a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of I-BET762 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the I-BET762 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal of the treated wells to the vehicle control wells.
-
Plot the percentage of viable cells against the logarithm of the I-BET762 concentration.
-
Determine the gIC50 (growth inhibition 50) value by fitting the data to a dose-response curve.
-
Western Blotting for c-Myc Expression
This protocol is used to assess the effect of I-BET762 on the protein levels of the oncoprotein c-Myc.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with various concentrations of I-BET762 for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in protein expression.
-
Conclusion
I-BET762 is a well-characterized, potent, and selective inhibitor of the BET family of bromodomains with significant therapeutic potential in oncology and inflammatory diseases. Its discovery through a phenotypic screen and subsequent target-driven optimization highlights a successful drug discovery paradigm. The synthetic route is scalable and efficient, and its mechanism of action is well-understood. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with or interested in the further development and application of I-BET762 and other BET inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ifg-1.com [ifg-1.com]
- 13. benchchem.com [benchchem.com]
Bromodomain Inhibitor-9 (BI-9564): A Technical Guide to Target Proteins and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain Inhibitor-9 (BI-9564) is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[1][2][3] As a member of the non-BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins, BRD9 is a subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[4][5][6] Dysregulation of BRD9 has been implicated in various cancers, making it an attractive therapeutic target.[4][5][7] This technical guide provides an in-depth overview of the target proteins and associated signaling pathways of BI-9564, supported by quantitative data, detailed experimental methodologies, and visual representations of key mechanisms.
Target Proteins and Binding Affinity
BI-9564 is a highly selective inhibitor of the BRD9 bromodomain, with a lower affinity for the closely related BRD7.[8][9][10] Its selectivity has been profiled against a wide range of other bromodomains, including the BET family, as well as kinases and GPCRs, demonstrating a favorable selectivity profile.[8][9][10]
Quantitative Binding and Inhibition Data
The following table summarizes the key quantitative data for the interaction of BI-9564 with its primary targets and other relevant proteins.
| Target Protein | Assay Type | Metric | Value (nM) | Reference(s) |
| BRD9 | Isothermal Titration Calorimetry (ITC) | Kd | 14 | [8][9][10] |
| AlphaScreen | IC50 | 75 | [2][9] | |
| BRD7 | Isothermal Titration Calorimetry (ITC) | Kd | 239 | [8][9][10] |
| AlphaScreen | IC50 | 3400 | [2] | |
| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 258 | [8][9] |
| BET Family | AlphaScreen | IC50 | >100,000 | [8][9][10] |
| EOL-1 (AML cell line) | Cell Proliferation Assay | EC50 | 800 | [1] |
| MGC-803 (Gastric cancer cell line) | MTT Assay | IC50 | 350.28 | [11] |
| AGS (Gastric cancer cell line) | MTT Assay | IC50 | 488.97 | [11] |
Signaling Pathways Modulated by BI-9564
The primary mechanism of action of BI-9564 is the inhibition of the acetyl-lysine binding function of the BRD9 bromodomain. This disrupts the recruitment and activity of the SWI/SNF chromatin remodeling complex at specific genomic loci, leading to alterations in gene expression.
SWI/SNF Complex-Mediated Gene Regulation
BRD9 is a core component of the non-canonical BAF (ncBAF) complex, a variant of the SWI/SNF chromatin remodeling machinery.[5] The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histone tails, a key step in targeting the complex to specific regions of the genome.[12] By occupying the acetyl-lysine binding pocket of BRD9, BI-9564 prevents this interaction, leading to the displacement of the ncBAF complex from chromatin and subsequent modulation of target gene transcription.[12]
Downregulation of MYC in Acute Myeloid Leukemia (AML)
In acute myeloid leukemia, BRD9 has been shown to be essential for maintaining the expression of the MYC oncogene.[13] Inhibition of the BRD9 bromodomain by BI-9564 and similar compounds leads to the suppression of MYC transcription, resulting in reduced proliferation and a block in differentiation of AML cells.[13] This highlights a critical pathway through which BI-9564 exerts its anti-leukemic effects.
Modulation of the Oxytocin Signaling Pathway in Gastric Cancer
Studies in gastric cancer cell lines have revealed that BI-9564 can modulate the oxytocin signaling pathway.[11][14][15] Treatment with BI-9564 was found to downregulate the expression of CACNA2D4, CALML6, and GNAO1, while upregulating KCNJ5.[11][14] These genes are involved in calcium signaling and G-protein coupled receptor pathways, which are components of the broader oxytocin signaling network. This modulation was associated with increased apoptosis in BRD9-overexpressing gastric cancer cells.[11]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction of BI-9564 with its targets and to elucidate its cellular effects.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology Overview:
-
Sample Preparation: A solution of the target protein (e.g., purified BRD9 bromodomain) is placed in the sample cell of the calorimeter. A solution of the ligand (BI-9564) is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.
-
Titration: The ligand is injected into the protein solution in small, sequential aliquots.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to study biomolecular interactions in a high-throughput format. It is commonly used to screen for inhibitors of protein-protein or protein-ligand interactions.
Methodology Overview for BI-9564 Inhibition of BRD9:
-
Reagents:
-
Donor beads (e.g., streptavidin-coated)
-
Acceptor beads (e.g., nickel chelate-coated)
-
Biotinylated acetylated histone peptide (substrate for BRD9)
-
His-tagged purified BRD9 protein
-
BI-9564 at various concentrations
-
-
Assay Principle: The His-tagged BRD9 protein binds to the acceptor beads, and the biotinylated acetylated histone peptide binds to the donor beads. The interaction between BRD9 and the histone peptide brings the donor and acceptor beads into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the donor beads release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm.
-
Inhibition: In the presence of BI-9564, the interaction between BRD9 and the histone peptide is disrupted. This separation of the beads leads to a decrease in the AlphaScreen signal.
-
Data Analysis: The signal intensity is measured at varying concentrations of BI-9564 to determine the IC50 value.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules within living cells. It is particularly useful for assessing the binding and dissociation of proteins from chromatin.
Methodology Overview for BI-9564 Effect on BRD9 Chromatin Binding:
-
Cell Preparation: Cells are transfected with a vector expressing a fluorescently tagged BRD9 (e.g., GFP-BRD9).
-
Treatment: The transfected cells are treated with either a vehicle control or BI-9564 at the desired concentration (e.g., 0.1 µM for BRD9).[9]
-
Photobleaching: A high-intensity laser is used to irreversibly photobleach the fluorescent signal in a defined region of interest (ROI) within the nucleus.
-
Image Acquisition: A series of images are captured at low laser intensity over time to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: The rate of fluorescence recovery is a measure of the mobility of the fluorescently tagged protein. A slower recovery indicates more stable binding to chromatin. By comparing the recovery curves of vehicle-treated and BI-9564-treated cells, the effect of the inhibitor on BRD9 chromatin binding can be quantified. BI-9564 has been shown to disrupt the binding of BRD9 to chromatin in cells at a concentration of 0.1 µM.[9]
Cell Proliferation Assays (e.g., MTT, WST-1, CCK-8)
These are colorimetric assays used to assess cell viability and proliferation. They are based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.
Methodology Overview for BI-9564 in AML Cell Lines:
-
Cell Seeding: AML cells (e.g., EOL-1, MV4-11) are seeded in 96-well plates at a predetermined density.[2][16][17]
-
Compound Treatment: The cells are treated with a range of concentrations of BI-9564 or a vehicle control.
-
Incubation: The plates are incubated for a specific period (e.g., 72 hours).
-
Reagent Addition: A solution of the tetrazolium salt (e.g., MTT, WST-1) is added to each well.
-
Incubation: The plates are incubated for a further period to allow for the conversion of the salt to formazan.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The data are used to generate a dose-response curve and calculate the EC50 or IC50 value of BI-9564.
Conclusion
BI-9564 is a valuable chemical tool for interrogating the biological functions of BRD9 and BRD7. Its high selectivity and demonstrated cellular activity make it a crucial reagent for studying the role of the SWI/SNF complex in health and disease. The modulation of key signaling pathways, such as MYC in AML and the oxytocin pathway in gastric cancer, underscores the therapeutic potential of targeting BRD9. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanisms of action of BI-9564 and to explore its potential in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 10. Pardon Our Interruption [opnme.com]
- 11. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - Wang - Translational Cancer Research [tcr.amegroups.org]
- 12. researchgate.net [researchgate.net]
- 13. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]
The Role of GSK525762 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK525762, also known as molibresib or I-BET762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family comprises BRD2, BRD3, BRD4, and the testis-specific BRDT, which are crucial epigenetic readers that play a fundamental role in the regulation of gene transcription.[1][3] By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[4][5] GSK525762 competitively binds to the acetyl-lysine recognition motifs within the bromodomains of BET proteins, preventing their association with chromatin.[1][2] This disruption of protein-histone interaction leads to the suppression of target gene expression, including key oncogenes and pro-inflammatory genes, making GSK525762 a promising therapeutic agent in oncology and inflammatory diseases.[6][7][8]
Mechanism of Action: Disrupting Transcriptional Activation
GSK525762 exerts its effects by mimicking acetylated histones, thereby competitively inhibiting the binding of BET proteins to chromatin.[5] This action prevents the recruitment of transcriptional activators, such as RNA Polymerase II, to the promoters and enhancers of target genes.[4] A primary consequence of BET inhibition by GSK525762 is the downregulation of the master oncogene MYC, which is a critical driver of cell proliferation and survival in many cancers.[4][8] By displacing BRD4 from the MYC promoter and super-enhancers, GSK525762 effectively suppresses MYC transcription, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[4][6] Furthermore, GSK525762 has been shown to suppress the production of proinflammatory proteins by macrophages and block acute inflammation.[9]
Quantitative Data
The following tables summarize the key quantitative data for GSK525762 from various preclinical and clinical studies.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Value | Assay/Method | Reference |
| IC₅₀ (BET Inhibition) | ~35 nM | Cell-free assay | [9] |
| IC₅₀ (FRET) | 32.5–42.5 nM | Displacing tetra-acetylated H4 peptide | [9] |
| Kd (BET Bromodomains) | 50.5–61.3 nM | Binding to BRD2, BRD3, BRD4 | [9] |
| EC₁₇₀ (ApoA1 expression) | 0.2 µM | Luciferase reporter gene assay in HepG2 cells | [9] |
Table 2: Preclinical Efficacy in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC₅₀ (Growth Inhibition) | Reference |
| NUT Midline Carcinoma (NMC) | Not specified | 50 nM (median) | [6][10] |
| Solid Tumors | Various | 50-1698 nM (median) | [6][10] |
| Prostate Cancer | Subset of cell lines | 25 nM to 150 nM | [4] |
| Triple Negative Breast Cancer | MDA-MB-231 | 0.46 ± 0.4 μM | [7] |
Table 3: Clinical Pharmacokinetics and Recommended Dose
| Parameter | Value | Study Population | Reference |
| Time to Max. Plasma Conc. (Tₘₐₓ) | 2 hours | Patients with NUT Carcinoma and other solid tumors | [3][11] |
| Half-life (t₁/₂) | 3–7 hours | Patients with NUT Carcinoma and other solid tumors | [3][11] |
| Recommended Phase II Dose (RP2D) | 80 mg once daily | Patients with NUT Carcinoma and other solid tumors | [3][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of GSK525762 are provided below. These protocols are generalized based on standard laboratory procedures.
Cell Viability Assay (e.g., CCK-8 or MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to a compound.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, GSK525762, DMSO (vehicle control), Cell Counting Kit-8 (CCK-8) or MTT reagent, microplate reader.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of GSK525762 in the culture medium.
-
Remove the existing medium and add the GSK525762 dilutions to the respective wells, including a vehicle-only control.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
-
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample, such as the downregulation of c-Myc following GSK525762 treatment.
-
Materials: Treated and control cell lysates, lysis buffer, protein assay kit (e.g., BCA), Laemmli buffer, SDS-PAGE gels, electrophoresis and transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-c-Myc, anti-actin), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.
-
Protocol:
-
Lyse cells and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Visualize and quantify the protein bands using an imaging system.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BRD4, and how this is affected by GSK525762.
-
Materials: Cells treated with GSK525762 or vehicle, formaldehyde, lysis buffers, sonicator, antibody against the protein of interest (e.g., anti-BRD4), protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, RNase A, DNA purification kit, library preparation reagents, next-generation sequencer.
-
Protocol:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the protein-DNA complexes using a specific antibody bound to magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links.
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library using a next-generation sequencer and analyze the data to identify protein binding sites.
-
Luciferase Reporter Gene Assay
This assay is used to study the activity of a specific promoter or transcriptional element in response to GSK525762.
-
Materials: Cells, luciferase reporter plasmid containing the promoter of interest, a control plasmid (e.g., Renilla luciferase), transfection reagent, GSK525762, passive lysis buffer, luciferase assay substrate, luminometer.
-
Protocol:
-
Co-transfect cells with the reporter plasmid and the control plasmid.
-
Treat the transfected cells with GSK525762 or vehicle.
-
Incubate for a specified period (e.g., 18-24 hours).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate by adding the luciferase substrate and reading the luminescence.
-
Measure the Renilla luciferase activity as an internal control for transfection efficiency.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of GSK525762 on promoter activity.
-
Therapeutic Applications and Clinical Investigations
GSK525762 has been investigated in multiple clinical trials for various malignancies.[1] Preclinical studies have demonstrated its potential in treating NUT midline carcinoma, a rare and aggressive cancer driven by BRD-NUT fusion oncoproteins.[6][10] In a phase I/II study, GSK525762 showed preliminary evidence of clinical activity in patients with NUT midline carcinoma.[6][10] The compound has also been evaluated in hematologic malignancies and other solid tumors.[1] Common treatment-related adverse events observed in clinical trials include thrombocytopenia, nausea, fatigue, and dysgeusia.[3][12]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Phase I/II Open-Label, Dose Escalation Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics, and Clinical Activity of GSK525762 in Subjects with NUT Midline Carcinoma (NMC) and other cancers | Dana-Farber Cancer Institute [dana-farber.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Trial: NCT01587703 - My Cancer Genome [mycancergenome.org]
- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
I-BET762: An In-Depth Technical Guide to its Interaction with BRD2, BRD3, and BRD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET762 (also known as Molibresib or GSK525762A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This interaction is crucial for the recruitment of transcriptional machinery and the subsequent expression of genes involved in cell proliferation, apoptosis, and inflammation. As a "pan-BET" inhibitor, I-BET762 targets the bromodomains of BRD2, BRD3, and BRD4, making it a valuable tool for studying BET protein function and a promising therapeutic candidate in oncology and inflammatory diseases.[4][5] This guide provides a comprehensive technical overview of the interaction of I-BET762 with BRD2, BRD3, and BRD4, including quantitative binding data, detailed experimental methodologies, and visualization of the associated signaling pathways.
Data Presentation: Quantitative Interaction of I-BET762 with BET Proteins
I-BET762 demonstrates high-affinity binding to the tandem bromodomains of the BET family proteins. The following tables summarize the available quantitative data for I-BET762 and representative pan-BET inhibitors.
Table 1: Binding Affinity and Potency of I-BET762 for BET Bromodomains
| Parameter | Value | Assay Method | Protein Target | Reference |
| IC50 | 32.5–42.5 nM | TR-FRET | Tandem bromodomains of BET proteins | [4][6][7] |
| Kd | 50.5–61.3 nM | Not Specified | Tandem bromodomains of BET proteins | [4][6][7] |
| IC50 | ~35 nM | Cell-free assay | BET proteins | [7][8] |
Table 2: Comparative Binding Affinities (Kd, nM) of Pan-BET Inhibitors for Individual Bromodomains
| Compound | BRD2-BD1 | BRD2-BD2 | BRD3-BD1 | BRD3-BD2 | BRD4-BD1 | BRD4-BD2 | Reference |
| PLX51107 | 1.6 | 5.9 | 2.1 | 6.2 | 1.7 | 6.1 | [8][9] |
| INCB054329 | 44 | 5 | 9 | 1 | 28 | 3 | [8][9] |
| MZ-1 | 62 | 60 | 21 | 13 | 39 | 15 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the interaction between I-BET762 and BET proteins. The following sections provide outlines for key experimental techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to bromodomains.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium cryptate-labeled streptavidin) and an acceptor fluorophore (e.g., XL665-labeled antibody) when brought into close proximity. In the context of BET inhibitors, a biotinylated histone peptide (the ligand) binds to a His-tagged BET bromodomain, bringing the donor and acceptor together and generating a FRET signal. An inhibitor like I-BET762 will compete with the histone peptide for binding to the bromodomain, thus disrupting the FRET signal in a concentration-dependent manner.
Detailed Protocol Outline (based on a common protocol): [7]
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS.
-
Detection Buffer: Assay buffer containing 0.05% (v/v) BSA and 400 mM KF.
-
Recombinant His-tagged BRD2, BRD3, or BRD4 bromodomain protein (e.g., 50-200 nM final concentration).
-
Biotinylated tetra-acetylated Histone H4 peptide (e.g., 200 nM final concentration).
-
I-BET762 serially diluted in DMSO and then in assay buffer.
-
Europium cryptate-labeled streptavidin (donor, e.g., 2 nM final concentration).
-
XL665-labeled anti-6His antibody (acceptor, e.g., 10 nM final concentration).
-
-
Assay Procedure:
-
Add the BET bromodomain protein and the biotinylated histone peptide to the wells of a microplate.
-
Add varying concentrations of I-BET762 to the wells.
-
Incubate the plate for a defined period (e.g., 1 hour) to allow for binding equilibrium.
-
Add the detection reagents (Europium-streptavidin and XL665-anti-His antibody).
-
Incubate for another period (e.g., 1 hour).
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm, with excitation at 320 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the FRET ratio against the logarithm of the I-BET762 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaScreen is a bead-based proximity assay. Donor beads, when excited by a laser, release singlet oxygen, which can travel a short distance to an acceptor bead, triggering a chemiluminescent signal. For BET inhibitor screening, a biotinylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged BET bromodomain is bound to anti-GST antibody-coated acceptor beads. The interaction between the histone peptide and the bromodomain brings the beads into proximity, generating a signal. I-BET762 competes for this interaction, leading to a decrease in the signal.[10]
Detailed Protocol Outline (based on a general BRD4 AlphaScreen protocol): [11]
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Recombinant GST-tagged BRD4 bromodomain 1 (BRD4-BD1).
-
Biotinylated tetra-acetylated Histone H4 peptide.
-
I-BET762 serially diluted in DMSO and then in assay buffer.
-
Streptavidin-coated Donor beads.
-
Anti-GST antibody-coated Acceptor beads.
-
-
Assay Procedure:
-
In a 384-well plate, add the GST-tagged BRD4-BD1 protein.
-
Add varying concentrations of I-BET762.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add the biotinylated histone peptide.
-
Add the anti-GST acceptor beads and incubate (e.g., 60 minutes).
-
Add the streptavidin donor beads in the dark and incubate (e.g., 30-60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the I-BET762 concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon binding of a ligand (I-BET762) to a macromolecule (BET bromodomain). By titrating the ligand into a solution containing the protein, a binding isotherm can be generated, from which the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.
Detailed Protocol Outline (general procedure): [12][13]
-
Sample Preparation:
-
Dialyze the purified BET bromodomain protein and I-BET762 against the same buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl) to minimize heats of dilution.
-
Determine the precise concentrations of the protein and I-BET762.
-
Degas the solutions before use.
-
-
ITC Experiment:
-
Load the BET bromodomain protein into the sample cell of the calorimeter.
-
Load I-BET762 into the injection syringe.
-
Perform a series of injections of I-BET762 into the protein solution while monitoring the heat change.
-
A control experiment titrating I-BET762 into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Signaling Pathways and Experimental Workflows
The inhibition of the I-BET762-BET protein interaction has significant downstream consequences on various signaling pathways critical for cancer cell proliferation and survival.
I-BET762 and the MYC Pathway
A primary mechanism of action for I-BET762 is the downregulation of the MYC oncogene.[2] BRD4, in particular, is known to occupy the super-enhancers that drive MYC transcription. By displacing BRD4 from these regulatory regions, I-BET762 effectively suppresses MYC expression, leading to cell cycle arrest and apoptosis in various cancer models.[2]
I-BET762 and the NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation and cell survival. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, promoting the transcription of pro-inflammatory and anti-apoptotic genes.[14] I-BET762 can disrupt this interaction, leading to the suppression of NF-κB target genes.[14]
I-BET762 and Apoptosis
By inhibiting the expression of key survival genes like MYC and those regulated by NF-κB, I-BET762 can induce apoptosis in cancer cells. The balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-xL) proteins of the BCL-2 family is a critical determinant of cell fate. I-BET762 can shift this balance towards apoptosis by downregulating anti-apoptotic members and/or upregulating pro-apoptotic members, leading to caspase activation and programmed cell death.
References
- 1. molibresib - My Cancer Genome [mycancergenome.org]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK525762A(Molibresib I-BET762)|BRD inhibitor [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
The Cellular Effects of Bromodomain Inhibitor-9 on Gene Expression: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and Extra-Terminal Domain (BET) proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their ability to recognize acetylated lysine residues on histones facilitates the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. The dysregulation of this process is implicated in a variety of diseases, including cancer and inflammatory conditions. Bromodomain inhibitor-9 (BI-9) and its analogs, such as I-BRD9, are small molecules that competitively bind to the bromodomain of BRD9, a component of the non-canonical SWI/SNF (ncBAF or GBAF) chromatin remodeling complex. By inhibiting BRD9, these compounds disrupt its interaction with acetylated histones, leading to altered gene expression and subsequent cellular effects. This technical guide provides a comprehensive overview of the cellular effects of BI-9 on gene expression, detailing its mechanism of action, impact on various cell types, and the experimental methodologies used for its characterization.
Data Presentation: Quantitative Effects of BRD9 Inhibition
The inhibition of BRD9 by compounds like I-BRD9 leads to significant changes in gene expression and cellular viability across various cancer cell lines. The following tables summarize key quantitative data from studies investigating the effects of BRD9 inhibitors.
Table 1: IC50 Values of I-BRD9 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, sourced from the Genomics of Drug Sensitivity in Cancer database, illustrates the IC50 values of I-BRD9 across a panel of cancer cell lines[1].
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| JVM-3 | Chronic Lymphocytic Leukemia | Blood | 2.91 |
| OCI-AML3 | Acute Myeloid Leukemia | Blood | 2.99 |
| KASUMI-1 | Acute Myeloid Leukemia | Blood | 3.23 |
| Jurkat | Acute Lymphoblastic Leukemia | Blood | 3.31 |
| MONO-MAC-6 | Acute Myeloid Leukemia | Blood | 3.84 |
| MV-4-11 | Acute Myeloid Leukemia | Blood | 4.00 |
| NCI-H929 | Multiple Myeloma | Blood | 4.20 |
| LNCaP | Prostate Cancer | Prostate | ~3.0[2] |
| VCaP | Prostate Cancer | Prostate | ~3.0[2] |
| 22Rv1 | Prostate Cancer | Prostate | ~3.0[2] |
| C4-2 | Prostate Cancer | Prostate | ~3.0[2] |
Table 2: Overview of RNA-Seq Data Following BRD9 Inhibition
RNA sequencing (RNA-seq) is a powerful tool for analyzing the transcriptome of a cell. Inhibition of BRD9 results in widespread changes in gene expression. The table below summarizes the number of differentially expressed genes (DEGs) observed in different studies.
| Cell Line | Inhibitor | Treatment | Upregulated Genes | Downregulated Genes | Total DEGs | Fold Change Cutoff | p-adj Cutoff | Reference |
| LNCaP | I-BRD9 | 3 µM for 3 days | Not specified | Not specified | 4461 | >1.3 | <0.05 | [2] |
| LNCaP | shBRD9 | 3 days | Not specified | Not specified | 2461 | >1.3 | <0.05 | [2] |
| HuLM | I-BRD9 | Not specified | - | - | - | - | - | [3] |
| U937 | shBRD9 | Not specified | 412 | 1701 | 2113 | >2.0 | Not specified | [4] |
| Fetal Liver HSPCs | Brd9 KO | - | 134 | 370 | 504 | Not specified | <0.1 | [5] |
Table 3: Selected Differentially Expressed Genes Upon BRD9 Inhibition in Prostate Cancer
In prostate cancer cell lines, BRD9 inhibition has been shown to downregulate androgen receptor (AR) target genes, highlighting a key mechanism of its anti-cancer activity[2].
| Gene | Function | Effect of BRD9 Inhibition | Cell Line |
| KLK3 (PSA) | AR target, prostate cancer marker | Downregulated | LNCaP |
| TMPRSS2 | AR target, involved in prostate cancer | Downregulated | LNCaP |
| MYC | Oncogene, cell cycle progression | Downregulated | RN2 (AML) |
| MPO | Myeloid differentiation marker | Altered Expression | RN2 (AML) |
Signaling Pathways and Experimental Workflows
Mechanism of Action: BRD9 and the ncBAF Complex
BRD9 is a subunit of the non-canonical BAF (ncBAF) or GBAF chromatin remodeling complex[6][7]. This complex utilizes the energy of ATP hydrolysis to modulate chromatin structure, thereby influencing gene expression. The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails, which serves to recruit the ncBAF complex to specific genomic loci[8]. Upon recruitment, the ncBAF complex can alter nucleosome positioning, making DNA more or less accessible to the transcriptional machinery. This compound (BI-9) and its analogs act by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thus preventing its association with chromatin. This leads to the displacement of the ncBAF complex from its target genes and subsequent changes in their expression.
Caption: Mechanism of BRD9 inhibition by BI-9.
Experimental Workflow for Characterizing BRD9 Inhibitors
The characterization of a novel bromodomain inhibitor like BI-9 typically follows a multi-step experimental workflow. This process begins with the initial screening of the compound's activity and culminates in in-depth mechanistic studies.
Caption: A typical experimental workflow for characterizing BI-9.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide detailed protocols for key experiments used to characterize the cellular effects of BI-9.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound (BI-9) stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BI-9 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of BI-9. Include a vehicle control (e.g., DMSO at the same final concentration as the highest BI-9 concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value of BI-9.
RNA-Sequencing (RNA-Seq)
RNA-seq provides a comprehensive, unbiased view of the transcriptome.
Materials:
-
Cells treated with BI-9 and vehicle control
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Protocol:
-
Cell Treatment and Lysis: Treat cells with BI-9 or vehicle control for the desired time. Harvest the cells and lyse them according to the RNA extraction kit manufacturer's protocol.
-
RNA Extraction: Extract total RNA from the cell lysates. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. The RNA Integrity Number (RIN) should be ≥ 8 for high-quality sequencing data.
-
Library Preparation:
-
mRNA Enrichment: Enrich for polyadenylated mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library by PCR to generate a sufficient quantity for sequencing.
-
-
Library Quality Control: Assess the size distribution and concentration of the final library.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are differentially expressed between BI-9 treated and control samples[9].
-
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, in this case, BRD9.
Materials:
-
Cells treated with BI-9 and vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
ChIP-grade antibody against BRD9
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
ChIP-seq library preparation kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells to release the nuclei. Isolate the nuclei and fragment the chromatin to a size range of 200-600 bp by sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a specific antibody against BRD9 overnight at 4°C. An isotype-matched IgG should be used as a negative control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input DNA control. Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Read Alignment: Align the sequencing reads to the reference genome.
-
Peak Calling: Identify regions of the genome that are enriched in the ChIP sample compared to the input control using a peak calling algorithm like MACS2.
-
Peak Annotation and Motif Analysis: Annotate the identified peaks to nearby genes and perform motif analysis to identify potential co-regulatory factors.
-
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to confirm the knockdown or inhibition of BRD9 and to assess the levels of downstream target proteins.
Materials:
-
Cell lysates from BI-9 treated and control cells
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD9, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein levels, normalizing to a loading control like GAPDH or β-actin.
Conclusion
This compound and its analogs represent a promising class of epigenetic modulators with significant potential in cancer therapy and other diseases. Their mechanism of action, centered on the inhibition of the BRD9 subunit of the ncBAF chromatin remodeling complex, leads to profound changes in gene expression, ultimately affecting cell viability, proliferation, and differentiation. This technical guide provides a foundational understanding of the cellular effects of BI-9, supported by quantitative data and detailed experimental protocols. The continued investigation into the intricate roles of BRD9 and the development of more potent and selective inhibitors will undoubtedly pave the way for novel therapeutic strategies targeting epigenetic dysregulation in disease.
References
- 1. Drug: I-BRD9 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-depth functional analysis of BRD9 in fetal hematopoiesis reveals context-dependent roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of SWI/SNF Subcomplex GBAF Presence, Intra-Complex Interactions, and Transcriptional Dynamics during Early Porcine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GBAF, a small BAF sub-complex with big implications: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Epigenetic Regulator GSK525762 (Molibresib): A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK525762, also known as molibresib and formerly as I-BET762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are key epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival.[2][3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers.[1] GSK525762 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of key oncogenes, most notably c-MYC.[2][3] This mechanism of action has positioned GSK525762 as a promising therapeutic agent in various solid and hematologic malignancies.[2][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of GSK525762, based on available preclinical and clinical data.
Pharmacokinetics
GSK525762 is an orally bioavailable compound that has been evaluated in several clinical trials.[2][5] Its pharmacokinetic profile is characterized by rapid absorption and elimination.[2][5]
Data Presentation: Pharmacokinetic Parameters of GSK525762 in Humans
| Parameter | Value | Population | Notes | Reference(s) |
| Time to Maximum Plasma Concentration (Tmax) | ~2 hours | Patients with solid tumors | Following single and repeat oral dosing. | [2][5] |
| Half-life (t1/2) | 3 - 7 hours | Patients with solid tumors | Following single and repeat oral dosing. | [2][5] |
| Metabolism | Primarily via Cytochrome P450 3A4 (CYP3A4) | In vitro and clinical data | Produces two major active metabolites, M5 (N-desethyl) and M13 (ethyl-hydroxyl), which are equipotent to the parent compound.[2][4][6] | [4][6] |
| Drug-Drug Interactions | Itraconazole (CYP3A4 inhibitor) increases GSK525762 exposure. Rifampicin (CYP3A4 inducer) decreases GSK525762 exposure. | Healthy female volunteers | ||
| Special Populations | A population pharmacokinetic model indicated that body weight had a significant effect on the volume of distribution, and higher levels of aspartate aminotransferase resulted in lower clearance of the active metabolite composite. | Patients with solid tumors | [4] |
Experimental Protocols: Pharmacokinetic Analysis
Plasma Concentration Quantification: The concentration of GSK525762 and its major active metabolites in plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2][6]
-
Sample Preparation: Plasma samples are typically prepared through protein precipitation or liquid-liquid extraction.[6]
-
Chromatographic Separation: The prepared samples are then injected into an HPLC system for separation of the parent drug and its metabolites.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for the sensitive and specific detection and quantification of the analytes.[6]
Pharmacodynamics
The pharmacodynamic activity of GSK525762 is directly linked to its mechanism of action as a BET inhibitor. The primary intended pharmacological effect is the downregulation of target gene expression, leading to anti-tumor activity.
Data Presentation: Preclinical Pharmacodynamic Parameters of GSK525762
| Parameter | Value | Assay System | Notes | Reference(s) |
| IC50 (BET inhibition) | ~35 nM | Cell-free assay | ||
| IC50 (BET displacement) | 32.5 - 42.5 nM | Fluorescence Resonance Energy Transfer (FRET) analysis | Displacement of a tetra-acetylated H4 peptide from BET bromodomains. | |
| IC50 (Cancer cell growth inhibition) | Median: 50 - 1698 nM | Solid tumor cell lines | [7] | |
| IC50 (NMC cell growth inhibition) | 50 nM | NUT midline carcinoma (NMC) cell lines | [7] |
Pharmacodynamic Biomarkers
A key pharmacodynamic biomarker for GSK525762 activity is the level of circulating monocyte chemoattractant protein-1 (MCP-1) , also known as CCL2.[2][8] The expression of MCP-1 is regulated by BET proteins, and therefore, its levels are expected to decrease upon treatment with a BET inhibitor.[2] Dose-dependent reductions in circulating MCP-1 levels have been observed in patients treated with GSK525762.[2][5]
Experimental Protocols: Pharmacodynamic Analysis
Measurement of Circulating Monocyte Chemoattractant Protein-1 (MCP-1): Circulating levels of MCP-1 in serum or plasma are typically measured using a validated enzyme-linked immunosorbent assay (ELISA).[8][9][10]
-
Principle: An anti-human MCP-1 antibody is coated onto a microplate. Patient samples, standards, and controls are added to the wells, and any MCP-1 present binds to the antibody. A second, biotin-conjugated anti-human MCP-1 antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added to produce a color change, the intensity of which is proportional to the amount of MCP-1 in the sample.[9]
-
Assay Procedure (General Outline):
-
Coat microplate wells with capture antibody.
-
Block non-specific binding sites.
-
Add standards, controls, and patient samples.
-
Incubate and wash.
-
Add detection antibody (biotin-conjugated).
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add substrate and develop color.
-
Stop the reaction and read the absorbance at the appropriate wavelength.[9]
-
Visualizations
Signaling Pathway of GSK525762
Caption: Mechanism of action of GSK525762 in inhibiting c-MYC signaling.
Experimental Workflow for a Phase I Dose-Escalation Study
Caption: A typical experimental workflow for a Phase I clinical trial of GSK525762.
Conclusion
GSK525762 (molibresib) is a promising oral BET inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid absorption and elimination, coupled with a clear mechanism of action and a quantifiable pharmacodynamic biomarker, provide a solid foundation for its continued clinical development. The data summarized in this guide, along with the detailed experimental methodologies and visual representations of its signaling pathway and clinical trial workflow, offer a valuable resource for researchers and drug development professionals working in the field of epigenetic cancer therapy. Further investigation into its efficacy in various cancer types, both as a monotherapy and in combination with other agents, is warranted.
References
- 1. molibresib - My Cancer Genome [mycancergenome.org]
- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ELISA for measurement of monocyte chemoattractant protein-1 (MCP-1/CCL2) in human serum. [protocols.io]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
I-BET762: A Technical Guide to a Potent BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-BET762, also known as Molibresib or GSK525762, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BRD2, BRD3, and BRD4, I-BET762 displaces these proteins from chromatin, leading to the modulation of gene expression. This activity results in the suppression of key oncogenes, such as MYC, and the downregulation of pro-inflammatory signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of I-BET762. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
I-BET762 is a benzodiazepine derivative with the IUPAC name (4S)-6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetamide. Its chemical structure is characterized by a triazolobenzodiazepine core.
Table 1: Chemical and Physicochemical Properties of I-BET762
| Property | Value | Reference(s) |
| IUPAC Name | (4S)-6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetamide | |
| Synonyms | Molibresib, GSK525762, GSK525762A | |
| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [2] |
| Molecular Weight | 423.9 g/mol | [2] |
| SMILES String | CCNC(=O)C[C@@H]1N=C(c2ccc(Cl)cc2)c3cc(OC)ccc3N4C1=NN=C4C | |
| CAS Number | 1260907-17-2 | [2] |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). Insoluble in water. | [2][3][4] |
| Storage | Store as a solid at -20°C. Solutions in DMSO can be stored at -20°C for up to 3 months. | [1] |
Pharmacological Properties and Mechanism of Action
I-BET762 is a pan-BET inhibitor, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[3] This binding is competitive with acetylated lysine residues on histone tails, effectively displacing BET proteins from chromatin. The primary mechanism of action involves the disruption of transcriptional elongation, leading to the downregulation of key target genes.
Table 2: Pharmacological Data for I-BET762
| Parameter | Value | Assay/Target | Reference(s) |
| IC₅₀ | 32.5 - 42.5 nM | BET bromodomains (in vitro FRET assay) | [2] |
| ~35 nM | BET proteins (cell-free assay) | ||
| Binding Affinity (Kd) | 50.5 - 61.3 nM | Tandem bromodomains of BET proteins | [2] |
| gIC₅₀ (Prostate Cancer Cell Lines) | 25 nM - 150 nM | 6-day growth assay | [5] |
| IC₅₀ (MDA-MB-231 Breast Cancer Cells) | 0.46 ± 0.4 µM | MTT assay |
The inhibition of BET proteins by I-BET762 leads to two major downstream effects:
-
Oncogene Suppression: I-BET762 potently downregulates the expression of the MYC proto-oncogene, a key driver in many human cancers.[3][5] This leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.
-
Anti-inflammatory Effects: The inhibitor suppresses the production of pro-inflammatory cytokines by macrophages and blocks acute inflammation in vivo.[1] This is achieved by preventing the recruitment of BET proteins to the promoters of inflammatory genes.
Signaling Pathway
The binding of I-BET762 to BET bromodomains initiates a cascade of events that ultimately alters gene transcription. The following diagram illustrates this simplified signaling pathway.
References
- 1. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 2. I-BET 762 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 3. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Bromodomain Inhibitor-9 as an Epigenetic "Reader" Inhibitor
This guide provides a comprehensive technical overview of inhibitors targeting Bromodomain-containing protein 9 (BRD9), an epigenetic "reader" protein. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin-remodeling complex, a member of the larger SWI/SNF family.[1][2] By recognizing acetylated lysine residues on histones, BRD9 plays a crucial role in recruiting this complex to specific chromatin loci, thereby regulating gene transcription.[2][3] The dysregulation of BRD9 and the ncBAF complex has been implicated in several cancers, including acute myeloid leukemia (AML) and synovial sarcoma, making it a compelling target for therapeutic intervention.[1][4]
This document details the key chemical probes developed to selectively inhibit the BRD9 bromodomain, presenting their biochemical and cellular activities, the experimental protocols used for their characterization, and the signaling pathways they modulate.
Quantitative Data on Key BRD9 Inhibitors
The development of potent and selective chemical probes has been crucial for elucidating the biological functions of BRD9. Several distinct chemical scaffolds have been identified, with compounds like I-BRD9, BI-7273, and BI-9564 emerging as important research tools.[1][5] Their inhibitory activities are summarized below.
Table 1: Biochemical Potency and Selectivity of BRD9 Inhibitors
This table outlines the direct binding affinity (Kd) or inhibitory concentration (IC50) of key inhibitors against BRD9 and other relevant bromodomains. High selectivity against the closely related BRD7 and the BET (Bromodomain and Extra-Terminal) family (e.g., BRD4) is a critical feature for a useful BRD9 chemical probe.[1][5]
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Selectivity Notes | Reference |
| I-BRD9 | BRD9 | DiscoveRx | 1.9 | - | >200-fold vs. BRD7; >700-fold vs. BET family. | [1][5] |
| BRD7 | DiscoveRx | 380 | - | [1] | ||
| BRD4-BD1 | DiscoveRx | 1400 | - | [1] | ||
| BI-9564 | BRD9 | ITC | 14 | - | Highly selective vs. BET family (>100 µM in AlphaScreen). | [6] |
| BRD7 | ITC | 239 | - | [6] | ||
| CECR2 | ITC | 258 | - | [6] | ||
| BI-7273 | BRD9 | - | - | - | >5200-fold selectivity vs. BRD4-BD1. | [1][7] |
| LP99 | BRD9 | ITC | 99 | - | Potent inhibitor of both BRD9 and BRD7. | [1][8] |
| BRD7 | ITC | 909 | - | [1] |
Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Activity of BRD9 Inhibitors
This table presents data on the ability of inhibitors to engage BRD9 within a cellular context and elicit a functional response, such as inhibiting cell proliferation.
| Compound | Assay Type | Cell Line | IC50 | Endpoint | Reference |
| I-BRD9 | NanoBRET (BRD9-H3.3) | HEK293 | 158 nM | Target Engagement | [1] |
| Proliferation | Kasumi-1 (AML) | - | Gene Regulation | [5] | |
| BI-9564 | FRAP | - | - | No cellular inhibition of CECR2 at 1 µM. | [6] |
| In Vivo Efficacy | EOL-1 (AML) Xenograft | 180 mg/kg (oral) | 52% Tumor Growth Inhibition | [1][6] | |
| LP99 | NanoBRET (BRD9-H3.3) | HEK293 | 5.1 µM | Target Engagement | [1][8] |
| NanoBRET (BRD9-H4) | HEK293 | 6.2 µM | Target Engagement | [1][8] | |
| Cytotoxicity | U2OS | >33 µM | Non-toxic at tested concentrations. | [8] |
NanoBRET: Nano Luciferase-based Bioluminescence Resonance Energy Transfer; FRAP: Fluorescence Recovery After Photobleaching.
Signaling and Mechanistic Pathways
BRD9 functions as an epigenetic reader, translating histone acetylation marks into downstream effects on gene transcription via the SWI/SNF chromatin remodeling complex. Inhibition of the BRD9 bromodomain disrupts this process, preventing the recruitment of the ncBAF complex to chromatin, which in turn alters the expression of key genes, including oncogenes like MYC in certain cancers.[2]
Caption: Mechanism of Action for BRD9 Inhibition.
Experimental Protocols
The characterization of BRD9 inhibitors relies on a suite of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
Biochemical Assays
Biochemical assays measure the direct interaction between an inhibitor and the purified bromodomain protein.[9][10]
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the BRD9 protein, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Methodology:
-
A solution of the purified BRD9 bromodomain is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into an injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small, precise injections.
-
The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a binding model to calculate the Kd.[4]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the displacement of a biotinylated histone peptide from a GST-tagged BRD9 protein.
-
Methodology:
-
GST-tagged BRD9 is bound to Glutathione-coated Donor beads.
-
A biotinylated, acetylated histone peptide is bound to Streptavidin-coated Acceptor beads.
-
In the absence of an inhibitor, the beads are brought into proximity by the protein-peptide interaction, generating a chemiluminescent signal upon laser excitation.
-
The test inhibitor is added and incubated with the components.
-
If the inhibitor binds to BRD9, it displaces the histone peptide, separating the beads and causing a decrease in signal. IC50 values are determined from a dose-response curve.
-
Cell-Based Assays
Cell-based assays are essential to confirm that an inhibitor can enter cells, engage its target, and exert a biological effect.[11]
NanoBRET Target Engagement Assay
-
Principle: This assay quantifies inhibitor binding to BRD9 in living cells using bioluminescence resonance energy transfer (BRET).
-
Methodology:
-
Cells (e.g., HEK293) are co-transfected with plasmids encoding for BRD9 fused to a NanoLuciferase (energy donor) and Histone H3.3 fused to a HaloTag ligand (energy acceptor).[8]
-
The cells are treated with varying concentrations of the BRD9 inhibitor.
-
The NanoLuciferase substrate is added, generating light.
-
If the inhibitor displaces the BRD9-NanoLuc fusion from the Histone-HaloTag fusion, the BRET signal decreases.
-
The reduction in BRET is measured to determine the cellular IC50.[1]
-
Fluorescence Recovery After Photobleaching (FRAP)
-
Principle: FRAP measures the mobility of a fluorescently-tagged BRD9 protein in the nucleus of a live cell. Inhibitor binding, which displaces BRD9 from less mobile chromatin, increases its diffusion rate.
-
Methodology:
-
Cells are transfected with a vector expressing GFP-tagged BRD9.
-
A specific region of interest (ROI) in the nucleus is photobleached using a high-intensity laser, quenching the GFP signal.
-
The rate at which fluorescence recovers in the ROI is monitored over time as unbleached GFP-BRD9 diffuses into the area.
-
The experiment is repeated after treating the cells with the inhibitor.
-
An effective inhibitor will cause a faster fluorescence recovery rate, indicating displacement of BRD9 from chromatin.
-
Experimental and Logic Workflows
The discovery and validation of a selective BRD9 inhibitor follows a logical progression from initial screening to in-vivo validation.
Caption: General workflow for BRD9 inhibitor development.
The core principle behind developing a high-quality chemical probe for BRD9 is achieving high selectivity over other bromodomains, particularly the highly homologous BRD7 and the functionally distinct BET family proteins.
References
- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is a Biochemical Assay? Types and Applications [synapse.patsnap.com]
- 10. Biochemical Assays | Biomol GmbH - Life Science Shop [biomol.com]
- 11. criver.com [criver.com]
Preclinical Profile of Molibresib (GSK525762): A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of molibresib (GSK525762, formerly I-BET762), a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Molibresib has been investigated in a variety of solid tumor models, demonstrating significant anti-tumor activity through epigenetic modulation. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols to support ongoing research and development in oncology.
Core Mechanism of Action: BET Inhibition
Molibresib functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET proteins, which include BRD2, BRD3, and BRD4.[1][2][3] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1] By displacing BET proteins from chromatin, molibresib effectively disrupts the transcription of key oncogenes and pro-inflammatory genes, leading to cell cycle arrest, apoptosis, and reduced inflammation.[1][4] A primary target of this inhibition is the MYC family of oncogenes (including c-MYC and MYCN), whose expression is frequently deregulated in a wide range of solid tumors.[1][4][5]
Caption: Mechanism of GSK525762 action.
In Vitro Efficacy in Solid Tumor Cell Lines
Molibresib has demonstrated potent anti-proliferative activity across a range of solid tumor cell lines. Its efficacy is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) | Key Findings | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.46 ± 0.4 | Inhibited proliferation; downregulated c-Myc and upregulated p27. | [5][6] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Decreased c-Myc and Cyclin D1; increased p27. | [5] |
| VC-1 | Mouse Lung Adenocarcinoma | Not Specified | Decreased c-Myc and Cyclin D1; increased p27. | [5] |
| NUT Midline Carcinoma (NMC) Cells | NUT Midline Carcinoma | 0.050 (median) | Growth inhibition. | [7][8] |
| Various Solid Tumor Lines | Various | 0.050 - 1.698 (median range) | General growth inhibition. | [7][8] |
| Pancreatic Cancer (Aspc-1) | Pancreatic Cancer | 0.231 | Inhibition of c-Myc and p-ERK 1/2. | [9] |
| Pancreatic Cancer (CAPAN-1) | Pancreatic Cancer | 0.990 | Inhibition of c-Myc and p-ERK 1/2. | [9] |
| Pancreatic Cancer (PANC-1) | Pancreatic Cancer | 2.55 | Inhibition of c-Myc and p-ERK 1/2. | [9] |
Experimental Protocols: In Vitro Assays
Cell Viability (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of GSK525762 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).[5][6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blotting:
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies against target proteins (e.g., c-Myc, p27, β-actin).[6] This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Efficacy in Preclinical Models
GSK525762 has shown significant anti-tumor activity in various preclinical animal models of solid tumors, where it delays tumor growth and modulates the tumor microenvironment.
| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| MMTV-PyMT Mouse | ER- Breast Cancer | 60 mg/kg in diet | Significantly delayed initial tumor development (P < 0.05). | [6] |
| MMTV-PyMT Mouse | ER- Breast Cancer | 60 mg/kg by gavage (1 week) | Downregulated c-Myc, pSTAT3, and pERK in tumors. | [6][10] |
| A/J Mouse (Vinyl Carbamate-induced) | Lung Adenocarcinoma | 60 and 120 mg/kg in diet (16 weeks) | Reduced tumor multiplicity and size. | [6] |
| Patient-Derived Xenograft (PDX) | Prostate Cancer | Not Specified | Reduced MYC expression, retarded growth, and reduced tumor burden. | [4] |
| Systemic Xenograft Model | Myeloma | Not Specified | Resulted in a survival advantage. | [4] |
| Neuroblastoma Models | Neuroblastoma | Not Specified | Triggered apoptosis via inhibition of MYCN and Bcl-2. | [4] |
Experimental Protocols: In Vivo Studies
General Workflow for Xenograft/Transgenic Mouse Models:
-
Model Establishment:
-
Xenograft: Human cancer cells (e.g., from cell lines or patient tumors) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Transgenic: Genetically engineered mice that spontaneously develop tumors (e.g., MMTV-PyMT model for breast cancer) are used.[6]
-
-
Treatment Initiation: Once tumors reach a palpable or predetermined size, mice are randomized into treatment (GSK525762) and control (vehicle) groups.
-
Drug Administration: GSK525762 is administered orally, either mixed in the diet or via gavage, at specified doses and schedules.[6]
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a fixed time point), animals are euthanized. Tumors and other relevant tissues are collected for further analysis (e.g., histopathology, Western blotting, or immune profiling).[5][6]
Caption: General workflow for preclinical in vivo tumor studies.
Modulated Signaling Pathways and Biomarkers
Preclinical studies have identified key signaling pathways and biomarkers modulated by GSK525762, which are critical for its anti-tumor effects.
Key Downregulated Pathways:
-
c-MYC/MYCN: As a primary target, GSK525762 consistently downregulates MYC expression, leading to cell cycle arrest.[4][5][6]
-
pSTAT3 and pERK: In breast and lung cancer models, GSK525762 has been shown to decrease the phosphorylation (activation) of STAT3 and ERK, both of which are involved in proliferation and survival signaling.[5][10]
Pharmacodynamic (PD) Biomarkers:
-
Cytokine Inhibition: GSK525762 suppresses the production of pro-inflammatory cytokines. Dose-dependent inhibition of LPS-stimulated release of IL-6, TNF-α, and MCP-1 from peripheral blood mononuclear cells (PBMCs) has been observed, indicating successful target engagement.[7]
-
Immune Modulation: The drug alters immune cell populations in the tumor microenvironment, including decreasing the number of tumor-associated macrophages and myeloid-derived suppressor cells in pancreatic cancer models.[5][6]
Caption: Key signaling pathways modulated by GSK525762.
Preclinical Pharmacokinetics
Pharmacokinetic studies have shown that GSK525762 has properties suitable for clinical development, including good oral bioavailability.[6]
| Parameter | Value | Species/Context | Reference |
| Oral Bioavailability | Good | Preclinical Models | [6] |
| Absorption | Rapid | Human (Phase I) | [1][11] |
| Time to Max Concentration (Tmax) | ~2 hours | Human (Phase I) | [1][11] |
| Half-life (t1/2) | 3-7 hours | Human (Phase I) | [1][11] |
| Pharmacokinetics | Dose-proportional | Human (Phase I) | [7] |
Note: While some data is from early clinical studies, it reflects properties established during preclinical evaluation.
Conclusion
The comprehensive preclinical data for molibresib (GSK525762) strongly support its mechanism of action as a potent BET inhibitor with significant anti-tumor activity in a variety of solid tumor models. Its ability to downregulate key oncogenic drivers like MYC and modulate critical survival pathways and the tumor microenvironment provides a strong rationale for its continued clinical investigation. This guide summarizes the foundational in vitro and in vivo studies, offering researchers a detailed reference for designing future experiments and understanding the therapeutic potential of BET inhibition in oncology.
References
- 1. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Will the BET workout in Oncology? - An overview of BET inhibitors | by Innoplexus | Medium [medium.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762 | Cancer Prevention Research | American Association for Cancer Research [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Data from Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762 - Cancer Prevention Research - Figshare [aacr.figshare.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of Bromodomain Inhibitor-9 Stock Solution
These application notes provide detailed protocols for the preparation of a stock solution of Bromodomain inhibitor-9 (also known as I-BRD9), a potent and selective inhibitor of Bromodomain Containing Protein 9 (BRD9). These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as epigenetics, oncology, and immunology.
Product Information
This compound is a small molecule inhibitor that selectively targets the bromodomain of BRD9, a component of the BAF (SWI/SNF) chromatin remodeling complex.[1][2][3] Its high selectivity over other bromodomains, including the BET family, makes it a valuable tool for studying the specific biological functions of BRD9.[1][4][5][6]
Chemical Properties
| Property | Value |
| Chemical Name | N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-7-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide |
| Molecular Formula | C22H22F3N3O3S2 |
| Molecular Weight | 497.55 g/mol [4] |
| CAS Number | 1714146-59-4[4] |
| Appearance | Solid Powder[4] |
| Purity | ≥98% |
Solubility and Storage
| Solvent | Maximum Concentration | Storage of Solid | Storage of Stock Solution |
| DMSO | up to 100 mM[4] | Dry, dark, at -20°C for up to 1 year[4][7] | 0 - 4°C for up to 1 month[4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in vitro and cellular assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh out a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.976 mg of the compound.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 497.55 g/mol x 1000 mg/g = 4.9755 mg
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 4.976 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to one year) or at 4°C for short-term storage (up to one month).
Preparation of Working Solutions
For most cell-based assays, the final concentration of this compound is typically in the micromolar range (e.g., 10 µM).[4][8] The DMSO concentration in the final culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Example: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the experimental samples.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the binding of the BRD9 bromodomain to acetylated lysine residues on histones and other proteins. BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a role in regulating gene expression. By blocking this interaction, this compound modulates the transcription of specific genes involved in processes such as oncology and immune response.[1][3][5]
Caption: Inhibition of BRD9 by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using this compound in a cell-based assay to study its effect on gene expression.
Caption: Cell-based gene expression analysis workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for I-BET762 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET762 (also known as Molibresib or GSK525762) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters.[3][4] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, I-BET762 disrupts their ability to interact with chromatin, leading to the transcriptional repression of key target genes.[1][3] This activity makes I-BET762 a valuable tool for investigating the role of BET proteins in various biological processes and a promising therapeutic agent, particularly in oncology and immunology.
The primary downstream effects of I-BET762 include the potent downregulation of critical oncogenes such as MYC and anti-apoptotic factors like BCL2.[3][5] This leads to cell cycle arrest, induction of apoptosis, and potent anti-proliferative effects in a variety of cancer models.[3][6][7] Additionally, I-BET762 exhibits significant anti-inflammatory properties by suppressing the expression of pro-inflammatory genes through the inhibition of pathways such as NF-κB and STAT.[8][9]
These application notes provide a comprehensive overview and detailed protocols for the use of I-BET762 in cell culture experiments.
Mechanism of Action and Signaling Pathways
I-BET762 functions by mimicking acetylated histones to prevent the binding of BET proteins to chromatin. This action selectively represses the transcription of BET-dependent genes.
Caption: Mechanism of I-BET762 action on BET protein-mediated transcription.
The inhibition of BET proteins by I-BET762 triggers several downstream cellular responses, primarily impacting cell proliferation, survival, and inflammation.
Caption: Key signaling pathways modulated by I-BET762.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of I-BET762 across various assays and cell lines.
Table 1: I-BET762 Inhibitory and Binding Constants
| Assay Type | Target | Value | Reference |
| Cell-Free Assay | BET Proteins | IC₅₀: ~35 nM | [1] |
| FRET Analysis | BET Bromodomains | IC₅₀: 32.5 - 42.5 nM | [2] |
| Binding Assay | Tandem Bromodomains | Kd: 50.5 - 61.3 nM | [1][2] |
Table 2: I-BET762 Efficacy in Cell-Based Assays
| Cell Line | Cancer Type | Assay Type | Duration | Endpoint Value (IC₅₀/gIC₅₀/EC₅₀) | Reference |
| LNCaP, VCaP | Prostate | Growth Assay | 6 days | gIC₅₀: 25 - 150 nM | [3] |
| MDA-MB-231 | Breast (Triple Negative) | MTT Proliferation | - | IC₅₀: 0.46 µM | [6] |
| Aspc-1 | Pancreatic | Proliferation | - | IC₅₀: 231 nM | [4] |
| CAPAN-1 | Pancreatic | Proliferation | - | IC₅₀: 990 nM | [4] |
| PANC-1 | Pancreatic | Proliferation | - | IC₅₀: 2550 nM | [4] |
| HepG2 | Liver | ApoA1 Gene Expression | 18 hours | EC₅₀: 0.7 µM | [1] |
Experimental Protocols
Preparation of I-BET762 Stock and Working Solutions
Materials:
-
I-BET762 powder (Molecular Weight: ~423.9 g/mol )[2]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Protocol:
-
Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 4.24 mg of I-BET762 powder in 1 mL of DMSO.[10] Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C, protected from light.[10]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare working solutions by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (typical range: 0.1 µM to 5 µM).[3][10] Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the effects of I-BET762 on cultured cells.
Caption: General experimental workflow for I-BET762 cell culture studies.
Cell Viability / Proliferation Assay (MTT Method)
This protocol is used to determine the concentration of I-BET762 that inhibits cell growth (gIC₅₀) or viability (IC₅₀).
Materials:
-
Cells cultured in a 96-well plate
-
I-BET762 working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of I-BET762 (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 6 days).[3]
-
MTT Addition: Add 10 µL of MTT stock solution (final concentration 0.45 mg/mL) to each well.[11]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot a dose-response curve to calculate the IC₅₀ value.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following I-BET762 treatment using flow cytometry.
Caption: Workflow for Annexin V / Propidium Iodide apoptosis assay.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvest: Treat cells as required (e.g., with 1 µM I-BET762 for 48 hours). Harvest both floating (apoptotic) and adherent cells.[9][12]
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells per 500 µL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 5-15 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blot)
This protocol is used to detect changes in the expression levels of key proteins (e.g., c-Myc, BCL2, cleaved caspase-3) following I-BET762 treatment.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-BCL2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
References
- 1. selleckchem.com [selleckchem.com]
- 2. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. ifg-1.com [ifg-1.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for GSK525762 (Molibresib, I-BET762) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of GSK525762 (also known as Molibresib and I-BET762), a potent bromodomain and extra-terminal (BET) inhibitor, in various mouse models. The following protocols are based on established preclinical research and are intended to guide researchers in designing and executing in vivo studies.
Data Presentation: Dosage and Administration Summary
The following tables summarize the quantitative data on GSK525762 dosage and administration from various preclinical studies in mouse models.
| Mouse Model | Cancer/Disease Type | Dosage | Administration Route | Frequency | Vehicle/Formulation | Reference |
| NOD-SCID | Myeloma (OPM-2 xenograft) | 10 mg/kg | Oral (p.o.) | Daily | Not specified | [1] |
| NOD-SCID | Myeloma (OPM-2 xenograft) | 30 mg/kg | Oral (p.o.) | Every other day | Not specified | [1] |
| LuCaP 35CR Xenograft | Prostate Cancer | 8 mg/kg | Not specified | Daily for 36 days | Not specified | [2] |
| LuCaP 35CR Xenograft | Prostate Cancer | 25 mg/kg | Not specified | Daily for 36 days | Not specified | [2] |
| LuCaP 145.2 Xenograft | Prostate Cancer | 8 mg/kg | Not specified | Daily for 30 days | Not specified | [2] |
| LuCaP 145.2 Xenograft | Prostate Cancer | 25 mg/kg | Not specified | Daily for 30 days | Not specified | [2] |
| PyMT Model | Breast Cancer | 60 mg/kg | Oral Gavage (p.o.) | Daily for 1 week | Not specified | [3] |
| EAE Mouse Model | Neuroinflammation | 30 mg/kg | Intravenous (i.v.) | Not specified | Not specified | [4] |
| LPS-induced endotoxic shock | Endotoxic shock | Not specified | Not specified | Single dose 1.5h after LPS | Not specified | [4] |
| Bacteria-induced sepsis | Sepsis | Not specified | Not specified | Twice daily for 2 days | Not specified | [4] |
Experimental Protocols
Oral Administration Protocol for Solid Tumor Xenograft Models
This protocol is adapted from studies investigating the efficacy of GSK525762 in myeloma and prostate cancer mouse models.[1][2]
a. Animal Models:
-
Immunocompromised mice (e.g., NOD-SCID, nude) are typically used for xenograft studies to prevent rejection of human cancer cells.[5]
b. Drug Preparation:
-
For oral administration, GSK525762 can be formulated in a vehicle suitable for gavage. While not always specified in publications, a common vehicle for oral delivery of hydrophobic compounds is a mixture of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.
-
Prepare the formulation fresh daily. Calculate the required amount of GSK525762 based on the mean body weight of the treatment group.
c. Administration:
-
Administer the calculated dose of GSK525762 solution orally using a gavage needle.
-
The volume of administration should be kept consistent, typically 5-10 mL/kg.
-
For a 20g mouse, a 10 mg/kg dose would require 0.2 mg of GSK525762. If the drug is formulated at 2 mg/mL, a volume of 100 µL would be administered.
d. Monitoring:
-
Monitor tumor growth using calipers at least twice a week.[5]
-
Record animal body weight and any signs of toxicity (e.g., changes in behavior, posture, or grooming) at each dosing.
Intravenous Administration Protocol for Systemic Disease Models
This protocol is based on studies in models of neuroinflammation.[4]
a. Animal Models:
-
The choice of mouse model will depend on the disease being studied (e.g., C57BL/6 for EAE models).
b. Drug Preparation:
-
For intravenous injection, GSK525762 must be dissolved in a sterile, biocompatible vehicle. A formulation described for in vivo use consists of:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH2O[4]
-
-
Prepare the solution by first dissolving GSK525762 in DMSO, then adding PEG300 and Tween 80, and finally adding ddH2O.[4] The solution should be clear and used immediately.[4]
-
Filter the final solution through a 0.22 µm sterile filter before injection.
c. Administration:
-
The lateral tail vein is the most common site for intravenous injections in mice.
-
The injection volume should be minimized, typically around 100-200 µL for a 20-25g mouse.
d. Monitoring:
-
Observe the animals closely after injection for any immediate adverse reactions.
-
Monitor disease-specific parameters as required by the experimental design (e.g., clinical scoring in EAE models).
Visualizations
Signaling Pathway of GSK525762
GSK525762 is a BET inhibitor that competitively binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4), preventing their interaction with acetylated histones on chromatin. This leads to the downregulation of target genes, including the proto-oncogene c-Myc, which plays a critical role in cell proliferation and survival.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cancer Cell Line Efficacy Studies [jax.org]
Application Notes and Protocols for Studying MYC-Driven Cancers Using I-BET762
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the BET bromodomain inhibitor, I-BET762 (GSK525762A), in the investigation of MYC-driven malignancies. This document outlines the mechanism of action, key applications, and detailed protocols for in vitro and in vivo studies.
Introduction
The MYC family of proto-oncogenes (comprising c-MYC, N-MYC, and L-MYC) are master transcriptional regulators that are deregulated in a vast array of human cancers. Their overexpression is a key driver of tumorigenesis, promoting uncontrolled cell proliferation, growth, and metabolic reprogramming. Due to its challenging structure, direct inhibition of MYC has proven difficult. An alternative and promising therapeutic strategy is to target the regulatory mechanisms that control MYC expression.
I-BET762 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. BRD4, in particular, is essential for the transcriptional activation of key oncogenes, including MYC.[3]
Mechanism of Action
I-BET762 competitively binds to the acetyl-lysine recognition pockets (bromodomains) of BET proteins, displacing them from chromatin.[1] This prevents the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the regulatory regions of target genes. In MYC-driven cancers, BRD4 is often found to be associated with super-enhancers that drive high-level expression of MYC. By displacing BRD4 from these super-enhancers, I-BET762 effectively downregulates MYC transcription and subsequent protein expression.[1][3] This leads to the suppression of the MYC-driven transcriptional program, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][4]
Caption: Mechanism of I-BET762 in MYC-driven cancer cells.
Key Applications
-
Investigating MYC dependency: I-BET762 can be used to determine the reliance of cancer cells on MYC for their proliferation and survival. A significant anti-proliferative effect upon treatment suggests a strong MYC dependency.[5]
-
Studying the downstream effects of MYC inhibition: By downregulating MYC, I-BET762 allows for the study of the consequences of MYC inhibition on various cellular processes, including cell cycle progression, apoptosis, and metabolism.
-
Preclinical evaluation of a potential therapeutic agent: I-BET762 serves as a tool compound for evaluating the therapeutic potential of BET inhibition in various MYC-driven cancer models, both in vitro and in vivo.[1]
-
Identifying mechanisms of resistance: Studying cancer cells that are resistant to I-BET762 can help elucidate the mechanisms of resistance to BET inhibitors and identify potential combination therapies.
Data Presentation
In Vitro Efficacy of I-BET762 in MYC-Driven Cancer Cell Lines
| Cell Line | Cancer Type | MYC Status | IC50 (nM) | Effect | Reference |
| LNCaP | Prostate Cancer | High c-MYC | 25 - 150 | Growth Inhibition, G1 Arrest | [1] |
| VCaP | Prostate Cancer | High c-MYC | 25 - 150 | Growth Inhibition, Apoptosis | [1] |
| Raji | Burkitt's Lymphoma | t(8;14) MYC | ~500 | Growth Inhibition, G1 Arrest | [3] |
| MV4-11 | Acute Myeloid Leukemia | High c-MYC | < 500 | Growth Inhibition | [3] |
| Kelly | Neuroblastoma | MYCN Amplified | ~75 | Growth Inhibition, Cytotoxicity | |
| NCI-H660 | Prostate Cancer | Low c-MYC | > 1000 | Weak Growth Inhibition | [1] |
| DU145 | Prostate Cancer | Low c-MYC | > 1000 | Weak Growth Inhibition | [1] |
In Vivo Efficacy of I-BET762 in MYC-Driven Xenograft Models
| Xenograft Model | Cancer Type | MYC Status | Dosing | Outcome | Reference |
| LuCaP 35CR | Prostate Cancer | High c-MYC | 25 mg/kg, daily | 57% Tumor Growth Inhibition | [1] |
| Raji | Burkitt's Lymphoma | t(8;14) MYC | 30 mg/kg, twice daily | Significant antitumor activity | [3] |
| MV4-11 | Acute Myeloid Leukemia | High c-MYC | 30 mg/kg, twice daily | Significant antitumor activity | [3] |
Experimental Protocols
In Vitro Methodologies
This protocol is for assessing the effect of I-BET762 on the proliferation of cancer cell lines.
Caption: Workflow for a cell proliferation assay.
Materials:
-
MYC-driven cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
I-BET762 (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow cells to attach.
-
Treatment: Prepare a serial dilution of I-BET762 in culture medium. A typical concentration range would be from 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of I-BET762. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of I-BET762 used.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized data against the log of the I-BET762 concentration and fit a dose-response curve to determine the IC50 value.
-
This protocol is for analyzing the protein levels of MYC and cell cycle-related proteins (e.g., p21, Cyclin D1) following I-BET762 treatment.
Materials:
-
MYC-driven cancer cell line
-
I-BET762
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-p21, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with I-BET762 (e.g., 0.5 µM) or vehicle (DMSO) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
This protocol is for measuring the changes in mRNA expression of MYC and its downstream target genes after I-BET762 treatment.
Materials:
-
MYC-driven cancer cell line
-
I-BET762
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for MYC and target genes (e.g., CCND1, ODC1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with I-BET762 or vehicle as described for Western blotting.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling program.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the I-BET762-treated samples to the vehicle-treated samples.
-
In Vivo Methodology
This protocol describes the establishment of a subcutaneous xenograft model and treatment with I-BET762.
Caption: Workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MYC-driven cancer cell line
-
Matrigel
-
I-BET762
-
Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
-
Treatment:
-
Prepare the I-BET762 formulation in the vehicle. A common dose is 25-30 mg/kg.
-
Administer I-BET762 or vehicle to the mice daily or twice daily via oral gavage.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the mice for any signs of toxicity.
-
-
End of Study:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting, qPCR, immunohistochemistry).
-
Conclusion
I-BET762 is a valuable tool for dissecting the role of MYC in cancer and for the preclinical assessment of BET inhibitors as a therapeutic strategy. The protocols provided here offer a framework for researchers to design and execute experiments to investigate the effects of I-BET762 on MYC-driven cancers. Careful optimization of experimental conditions for specific cell lines and animal models is crucial for obtaining robust and reproducible results.
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting bromodomain and extra-terminal proteins to inhibit neuroblastoma tumorigenesis through regulating MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenithepigenetics.com [zenithepigenetics.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following GSK525762 (Molibresib) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis to assess protein expression changes following treatment with GSK525762 (molibresib), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
Introduction
GSK525762 is a small molecule inhibitor that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes and inflammatory mediators.[1] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, GSK525762 displaces them from chromatin, leading to the suppression of target gene transcription.[1] This mechanism of action makes GSK525762 a promising therapeutic agent in various cancers and inflammatory diseases.
Western blot analysis is an essential technique to elucidate the pharmacodynamic effects of GSK525762 by quantifying the changes in the expression levels of downstream target proteins. Key signaling pathways affected by BET inhibition include those driven by c-MYC, Nuclear Factor-kappa B (NF-κB), and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.
Key Signaling Pathways Affected by GSK525762
c-MYC Pathway: The c-MYC oncogene is a critical downstream target of BET proteins.[1] GSK525762 treatment is expected to decrease the expression of c-MYC protein, a key regulator of cell proliferation and survival.
NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. BET proteins can influence the transcriptional activity of NF-κB. Analysis of key proteins in this pathway, such as p65, can reveal the impact of GSK525762 on inflammatory responses.
PI3K/AKT Pathway: The PI3K/AKT pathway is a crucial signaling cascade that governs cell growth, survival, and metabolism. Crosstalk between BET proteins and this pathway has been observed, and GSK525762 may modulate the expression of key components like AKT and its phosphorylated forms.
Quantitative Data Presentation
The following tables summarize the expected quantitative changes in protein expression following GSK525762 treatment, based on preclinical and clinical observations.
Table 1: Effect of GSK525762 on c-MYC Protein Expression
| Cell Line/Model | GSK525762 Concentration | Treatment Duration | Change in c-MYC Protein Expression (Fold Change vs. Control) | Reference |
| NUT Midline Carcinoma (NMC) cells | Not Specified | Not Specified | Expected Decrease | [1] |
| Leukemia and Myeloma Models | Not Specified | Not Specified | Expected Reduction | [1] |
Table 2: Effect of GSK525762 on MCP-1 Protein Levels (Pharmacodynamic Biomarker)
| Study Population | GSK525762 Dose | Time Point | Change in Circulating MCP-1 Levels | Reference |
| Patients with NUT Carcinoma and other solid tumors | Dose-dependent | Week 1 | Dose-dependent reductions observed | [2] |
Table 3: Expected Modulation of NF-κB and PI3K/AKT Pathway Proteins by GSK525762
| Pathway | Target Protein | Expected Change in Expression/Phosphorylation |
| NF-κB | p-p65/Total p65 | Decrease in nuclear translocation/activity |
| PI3K/AKT | p-AKT/Total AKT | Potential modulation (context-dependent) |
Experimental Protocols
This section provides a detailed methodology for Western blot analysis to assess the effects of GSK525762 on target protein expression.
Cell Culture and GSK525762 Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., NUT midline carcinoma, leukemia, or other relevant lines) in appropriate culture dishes and grow to 70-80% confluency.
-
GSK525762 Preparation: Prepare a stock solution of GSK525762 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of GSK525762 and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in lysis buffer.
-
-
Homogenization: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-MYC, anti-p65, anti-p-AKT, anti-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
Detection and Analysis
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Quantitative Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Calculate the fold change in protein expression relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of GSK525762 in inhibiting BET protein function.
Caption: Experimental workflow for Western blot analysis after GSK525762 treatment.
References
Application Notes and Protocols: RNA-seq Analysis of Cells Treated with I-BET762
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET762 (also known as Molibresib or GSK525762A) is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression.[1][4] They function by recognizing and binding to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to activate gene expression, including key oncogenes like MYC.[1][5]
Given their role in promoting the transcription of growth-promoting and anti-apoptotic genes, BET proteins have emerged as promising therapeutic targets in oncology and inflammatory diseases.[6][7] I-BET762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the transcriptional repression of target genes.[3]
RNA sequencing (RNA-seq) is a powerful, high-throughput method for comprehensively profiling the transcriptomic changes induced by therapeutic agents like I-BET762.[8][9] This document provides detailed protocols for conducting RNA-seq analysis on cells treated with I-BET762, guidelines for experimental design, and an overview of expected results and affected signaling pathways.
Mechanism of Action of I-BET762
I-BET762 functions by disrupting the interaction between BET proteins and acetylated chromatin. In a normal state, BET proteins (like BRD4) bind to acetylated histones at enhancer and promoter regions, recruiting transcriptional machinery such as RNA Polymerase II (RNA Pol II) to drive the expression of target genes. I-BET762 mimics the structure of acetylated lysine, competitively occupying the bromodomains of BET proteins. This prevents BET proteins from docking onto chromatin, leading to the dissociation of the transcriptional complex and subsequent downregulation of gene expression.[1][4]
Caption: Mechanism of I-BET762 action.
Experimental Design and Workflow
A well-designed RNA-seq experiment is critical for obtaining meaningful and reproducible results.[8][10] Key considerations include cell line selection, determination of I-BET762 concentration and treatment duration, and appropriate controls.
Caption: General workflow for RNA-seq analysis of I-BET762 treated cells.
Protocols
Protocol 1: Cell Culture and I-BET762 Treatment
-
Cell Line Selection: Choose cell lines relevant to the research question. Prostate cancer cell lines (LNCaP, VCaP), B-cell lymphomas, and hepatocellular carcinoma lines (HepG2) have shown sensitivity to I-BET762.[1][11][12]
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Seeding: Seed cells in multi-well plates to achieve 60-70% confluency at the time of treatment.
-
I-BET762 Preparation: Prepare a stock solution of I-BET762 (e.g., 10 mM in DMSO) and dilute to the final working concentration in culture media. The final DMSO concentration in both control (vehicle) and treated wells should be identical and typically ≤ 0.1%.
-
Treatment:
-
Harvesting: After incubation, wash cells with ice-cold PBS, and lyse them directly in the plate using an appropriate lysis buffer for RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA using a method of choice, such as a Trizol-based method or a column-based kit (e.g., RNeasy Mini Kit).[12] Follow the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
Quality Control (QC):
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 is desirable.
-
Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value of ≥ 8 is recommended for high-quality RNA-seq data.
-
Protocol 3: RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 100 ng - 1 µg of high-quality total RNA.
-
Enrich for mRNA using oligo(dT) magnetic beads (for most protein-coding gene analyses) or deplete ribosomal RNA (rRNA) if analyzing non-coding RNAs as well.[9][12]
-
Fragment the enriched RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR to generate a sufficient quantity for sequencing.
-
Use a commercial kit (e.g., Illumina TruSeq Stranded mRNA, NEBNext Ultra II) for a streamlined workflow.[13][14]
-
-
Library QC: Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Sequencing:
Protocol 4: Bioinformatics Analysis
-
Raw Read Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR.[15]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.[14][15] This generates a raw count matrix.
-
Differential Expression Analysis:
-
Import the count matrix into R.
-
Use packages like DESeq2 or edgeR to normalize the counts and perform statistical analysis to identify differentially expressed genes (DEGs) between I-BET762-treated and control samples.[16]
-
-
Downstream Analysis:
-
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, GSEA) on the list of DEGs to identify biological processes and signaling pathways significantly affected by I-BET762.[12]
-
Expected Results and Data Interpretation
Treatment with I-BET762 typically results in potent growth inhibition in sensitive cell lines. The anti-proliferative effects are often associated with the downregulation of a specific set of genes critical for cancer cell growth and survival.
Quantitative Data Summary
The sensitivity of cancer cell lines to I-BET762 can be quantified by the half-maximal growth inhibitory concentration (gIC50).
| Table 1: Growth Inhibitory (gIC50) Values of I-BET762 in Prostate Cancer Cell Lines[1] | |
| Cell Line | gIC50 (nM) |
| LNCaP | 25 |
| VCaP | 150 |
| NCI-H660 | >1000 |
| DU145 | >1000 |
| PC3 | >1000 |
| Table 2: IC50 Values of I-BET762 in Pancreatic Cancer Cell Lines[17] | |
| Cell Line | IC50 (nM) |
| Aspc-1 | 231 |
| CAPAN-1 | 990 |
| PANC-1 | 2550 |
RNA-seq analysis reveals that I-BET762 treatment leads to significant changes in gene expression. A key finding across multiple cancer types is the potent downregulation of the oncogene MYC and its downstream target genes.[1][18]
| Table 3: Key Gene Sets Downregulated by I-BET762 in Sensitive Cancer Cell Lines[1] |
| Biological Process / Pathway |
| MYC Targets |
| Cell Cycle & DNA Replication |
| G1/S and G2/M Checkpoints |
| Pro-inflammatory Cytokine Production |
| Apoptosis Regulation |
Key Signaling Pathways Affected
The primary mechanism driving the anti-cancer effects of I-BET762 is the suppression of MYC-driven transcriptional programs.[1][18] MYC is a master regulator of cell proliferation, growth, and metabolism. By displacing BRD4 from the MYC super-enhancer, I-BET762 effectively shuts down its transcription. This leads to a reduction in MYC protein levels, causing cell cycle arrest (often in the G1 phase) and, in some contexts, apoptosis.[1][5]
Caption: I-BET762-mediated repression of the MYC signaling pathway.
In addition to MYC, I-BET762 can modulate inflammatory signaling pathways. In macrophages, I-BET762 has been shown to suppress the expression of pro-inflammatory genes induced by lipopolysaccharide (LPS), highlighting its potential in treating inflammatory diseases.[6][19] In some cancer models, I-BET762 also affects apoptosis-related pathways, although this can be context-dependent.[1][11]
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. High Resolution Mapping of RNA Polymerases Identifies Mechanisms of Sensitivity and Resistance to BET Inhibitors in t(8;21) AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alitheagenomics.com [alitheagenomics.com]
- 9. web.azenta.com [web.azenta.com]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 11. Mitochondrial protection impairs BET bromodomain inhibitor-mediated cell death and provides rationale for combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 13. Early Pharmacodynamic Changes Measured Using RNA Sequencing of Peripheral Blood from Patients in a Phase I Study with Mitazalimab, a Potent CD40 Agonistic Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 'BET Inhibitors' Block the Expression of Cancer-Causing Genes | Drug Discovery And Development [labroots.com]
- 19. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Bromodomain Inhibitor-9 (BRD9) IC50 In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various in vitro assays to determine the half-maximal inhibitory concentration (IC50) of Bromodomain inhibitor-9 (BRD9). The protocols are designed to offer robust and reproducible methods for characterizing the potency of inhibitors targeting the BRD9 bromodomain, a key epigenetic reader involved in chromatin remodeling and gene transcription. This document focuses on the well-characterized and selective BRD9 inhibitor, I-BRD9, as a representative "this compound".
Data Presentation: Comparative IC50 Values of I-BRD9
The following table summarizes the inhibitory potency of I-BRD9 against BRD9 and its selectivity over other bromodomains, as determined by various in vitro assays.
| Inhibitor | Target Bromodomain | Assay Type | IC50 / pIC50 / Kd | Reference |
| I-BRD9 | BRD9 | TR-FRET | pIC50 = 7.3 (IC50 = 50 nM) | [1][2] |
| I-BRD9 | BRD9 | NanoBRET (Cellular) | pIC50 = 6.8 (IC50 = 158 nM) | [1] |
| I-BRD9 | BRD9 | BROMOscan | pKD = 8.7 | [1] |
| I-BRD9 | BRD7 | BROMOscan | pKD = 6.4 | [1] |
| I-BRD9 | BRD4 BD1 | TR-FRET | pIC50 = 5.3 (IC50 = 11 µM) | [1] |
| I-BRD9 | BET Family | - | >700-fold selectivity for BRD9 | [1][2] |
Signaling Pathways Involving BRD9
BRD9 is a subunit of the SWI/SNF chromatin-remodeling complex and plays a crucial role in regulating gene expression. Its dysregulation has been implicated in various diseases, including cancer. The diagram below illustrates some of the key signaling pathways influenced by BRD9.
Caption: BRD9's role in major signaling pathways.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of a BRD9 inhibitor involves several key steps, from reagent preparation to data analysis. The following diagram outlines a typical experimental process for a biochemical binding assay.
Caption: General workflow for in vitro IC50 determination.
Experimental Protocols
Herein are detailed protocols for five common in vitro assays used to determine the IC50 of BRD9 inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based proximity assay measures the interaction between a tagged BRD9 protein and a biotinylated histone peptide. When in close proximity, donor and acceptor beads generate a chemiluminescent signal. An inhibitor disrupts this interaction, leading to a decrease in signal.
Materials:
-
Purified His-tagged BRD9 bromodomain protein
-
Biotinylated histone H4 peptide (acetylated at relevant lysine residues)
-
AlphaScreen Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)
-
AlphaScreen Streptavidin Donor beads (PerkinElmer)
-
This compound (e.g., I-BRD9)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
384-well low-volume white microplates (e.g., Corning 3826)
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound in DMSO, then dilute in Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Dilute the His-tagged BRD9 protein and biotinylated histone peptide in Assay Buffer to their optimal concentrations (determined through titration experiments).
-
Prepare a suspension of Ni-NTA Acceptor beads and Streptavidin Donor beads in Assay Buffer in subdued light.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of the diluted His-tagged BRD9 protein to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of the diluted biotinylated histone peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of the pre-mixed Ni-NTA Acceptor and Streptavidin Donor beads to each well.
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., PerkinElmer EnVision).
-
Normalize the data using wells with no inhibitor (100% activity) and wells with a saturating concentration of a known potent inhibitor (0% activity).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Homogeneous Time-Resolved Fluorescence (HTRF)
Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the interaction between a donor fluorophore-labeled anti-tag antibody (e.g., anti-GST-Europium) and an acceptor fluorophore-labeled binding partner (e.g., Streptavidin-XL665 bound to a biotinylated histone peptide). Inhibition of the BRD9-histone interaction separates the donor and acceptor, reducing the FRET signal.
Materials:
-
Purified GST-tagged BRD9 bromodomain protein
-
Biotinylated acetylated histone H4 peptide
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Terbium cryptate)
-
Streptavidin labeled with an acceptor fluorophore (e.g., d2)
-
This compound (e.g., I-BRD9)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA, 0.01% Brij-35
-
384-well low-volume black microplates (e.g., Greiner 784076)
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound in DMSO and then in Assay Buffer.
-
Dilute the GST-tagged BRD9 protein and biotinylated histone peptide to their optimal concentrations in Assay Buffer.
-
Dilute the donor-labeled anti-GST antibody and acceptor-labeled streptavidin in detection buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or vehicle to the wells of the 384-well plate.
-
Add 5 µL of a pre-mixture of GST-tagged BRD9 and biotinylated histone peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixture of the donor-labeled anti-GST antibody and acceptor-labeled streptavidin to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) after excitation at the donor's excitation wavelength (e.g., 337 nm).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).
-
Normalize the data and plot the HTRF ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to obtain the IC50.
-
Fluorescence Polarization (FP)
Principle: This assay measures the change in the rotational speed of a fluorescently labeled small molecule probe upon binding to the larger BRD9 protein. A competitive inhibitor displaces the fluorescent probe, which then tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.
Materials:
-
Purified BRD9 bromodomain protein
-
Fluorescently labeled probe with known affinity for BRD9
-
This compound (e.g., I-BRD9)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA
-
384-well black, non-binding surface microplates
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound in DMSO and then in Assay Buffer.
-
Dilute the BRD9 protein and the fluorescent probe to their optimal concentrations in Assay Buffer. The probe concentration should be low (e.g., 1-5 nM) and the protein concentration should be sufficient to bind a significant fraction of the probe (e.g., at its Kd).
-
-
Assay Procedure:
-
Add 10 µL of the diluted inhibitor or vehicle to the wells of the 384-well plate.
-
Add 10 µL of a pre-mixture of the BRD9 protein and the fluorescent probe to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters (excitation and emission wavelengths appropriate for the fluorophore).
-
Normalize the polarization values and plot them against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding of an inhibitor to the BRD9 protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). For IC50 determination, a competition ITC experiment is typically performed.
Materials:
-
Highly purified and concentrated BRD9 bromodomain protein
-
This compound (e.g., I-BRD9)
-
A weaker, known BRD9 ligand for displacement (if determining the affinity of a very tight binder)
-
ITC Buffer: A buffer with a low ionization enthalpy, such as phosphate or citrate, is recommended. The buffer for the protein and inhibitor solutions must be identical.
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the purified BRD9 protein extensively against the ITC buffer.
-
Dissolve the this compound in the final dialysis buffer. It is critical that the buffer composition of the protein and inhibitor solutions are perfectly matched.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
ITC Experiment (Direct Titration):
-
Load the BRD9 protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of small injections (e.g., 2-10 µL) of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry, and enthalpy. The IC50 is not directly measured but can be related to the Ki, which is derived from the Kd.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. For IC50 determination, a competition assay format can be used, or the kinetic parameters (kon and koff) and affinity (Kd) can be determined directly.
Materials:
-
Purified BRD9 bromodomain protein (ligand)
-
This compound (analyte)
-
SPR sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
SPR instrument (e.g., Biacore)
Protocol:
-
Ligand Immobilization:
-
Immobilize the purified BRD9 protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). A reference surface should be prepared in parallel (e.g., activated and blocked without protein).
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound in Running Buffer.
-
Inject the inhibitor solutions over the immobilized BRD9 and reference surfaces at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After the association phase, flow Running Buffer over the chip to monitor the dissociation phase.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.
-
For kinetic analysis, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
For IC50 determination in a competition format, pre-incubate a constant concentration of a known binding partner with varying concentrations of the inhibitor and inject the mixtures over the chip. The IC50 is the concentration of inhibitor that reduces the binding of the known partner by 50%.
-
References
Application Notes and Protocols: GSK525762 (Molibresib) in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical and clinical studies investigating the combination of the BET (Bromodomain and Extra-Terminal domain) inhibitor GSK525762 (molibresib) with other anti-cancer agents. Detailed protocols for key experiments are included to facilitate the design and execution of similar studies.
Introduction to GSK525762 (Molibresib)
GSK525762 is a potent and selective small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes such as MYC. Inhibition of BET proteins by GSK525762 displaces them from chromatin, leading to the downregulation of oncogenic gene expression, cell cycle arrest, and apoptosis in various cancer models. Preclinical studies have demonstrated the anti-tumor activity of GSK525762 in a range of solid and hematologic malignancies[1][2][3][4]. While GSK525762 has shown promise as a monotherapy, its efficacy is often enhanced when used in combination with other therapeutic agents, a strategy aimed at overcoming resistance and improving clinical outcomes.
Preclinical Combination Studies
Combination with MEK Inhibitors (e.g., Trametinib)
Rationale: The MAPK (RAS-RAF-MEK-ERK) pathway is frequently activated in various cancers and can contribute to resistance to BET inhibitors[2][5]. Preclinical evidence suggests a synergistic anti-tumor effect when combining a BET inhibitor with a MEK inhibitor. This combination has been shown to lead to a more profound and durable inhibition of cancer cell growth[5][6].
Quantitative Data Summary:
| Cell Lines | Combination Agents | Key Findings | Reference |
| RKO (Colorectal Cancer), MDA-MB-231 (Triple-Negative Breast Cancer), RPMI-8226 (Multiple Myeloma) | GSK525762 and Trametinib | Significant synergistic inhibition of cell proliferation. The combination led to a greater reduction in tumor growth in xenograft models compared to either agent alone. | [6] |
| Colorectal Cancer Cell Lines | JQ1 (BET inhibitor) and Trametinib | Synergistic sensitization of CRC cells to BET inhibitors, leading to potent apoptosis and MYC downregulation. Significant regression of subcutaneous CRC xenografts with the combination. | [2][5] |
Experimental Protocols:
In Vitro Cell Viability Assay:
-
Cell Seeding: Plate cancer cell lines (e.g., RKO, MDA-MB-231) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of GSK525762 and trametinib, both as single agents and in combination, for 72 hours.
-
Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® (Promega) according to the manufacturer's instructions.
-
Synergy Analysis: Calculate the combination index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Xenograft Model:
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 RKO cells into the flank of each mouse.
-
Treatment Initiation: When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment groups: vehicle control, GSK525762 alone (e.g., 15 mg/kg, daily oral gavage), trametinib alone (e.g., 1 mg/kg, daily oral gavage), and the combination of both agents.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors reach a predetermined maximum size. Euthanize mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathway Diagram:
Caption: Combined inhibition of MAPK and BET pathways.
Combination with HDAC Inhibitors (e.g., Entinostat)
Rationale: Histone deacetylase (HDAC) inhibitors and BET inhibitors both modulate gene expression through epigenetic mechanisms. Preclinical studies have shown that combining these two classes of drugs can result in synergistic anti-cancer effects, in part by inducing similar sets of genes and biological responses[1][7][8].
Quantitative Data Summary:
| Cell Lines | Combination Agents | Key Findings | Reference |
| Myc-induced murine lymphoma cells | RVX2135 (BETi) and HDACi | Synergistic induction of cell-cycle arrest and apoptosis. | [1][7][8] |
| Glioblastoma-derived sphere-lines | JQ1 (BETi) and HDACi | Synergistic reduction in cell viability. | [9][10] |
Experimental Protocols:
In Vitro Apoptosis Assay:
-
Cell Culture: Culture lymphoma cells (e.g., Eµ-Myc lymphoma cells) in appropriate media.
-
Drug Exposure: Treat cells with GSK525762 and entinostat, alone and in combination, for 48 hours.
-
Apoptosis Staining: Stain cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Western Blot Analysis for Protein Expression:
-
Protein Extraction: Lyse treated and untreated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, c-Myc) and a loading control (e.g., β-actin), followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram:
Caption: Synergistic action of BET and HDAC inhibitors.
Combination with DNA Damaging Agents (e.g., Platinum-based Chemotherapy, PARP inhibitors)
Rationale: BET inhibitors have been shown to disrupt DNA repair pathways, including homologous recombination, by downregulating key proteins like BRCA1 and RAD51. This creates a synthetic lethal interaction with DNA damaging agents such as platinum-based chemotherapy or PARP inhibitors, particularly in tumors that are proficient in homologous recombination[11][12][13].
Quantitative Data Summary:
| Cancer Model | Combination Agents | Key Findings | Reference |
| HR-proficient breast and ovarian cancers | BETi (including I-BET762/GSK525762) and Olaparib (PARPi) | Synergistic cytotoxicity in vitro. Sensitized tumors to PARP inhibition in preclinical animal models. | [13] |
| Pancreatic ductal adenocarcinoma (PDAC) models | JQ1 (BETi) and Olaparib (PARPi) | JQ1 decreased expression of DNA repair proteins, induced apoptosis, and suppressed tumor growth in PDX models when combined with olaparib. | [12] |
| Myc-induced lymphoma cells | BETi and ATR inhibitors | Enhanced sensitivity to ATR inhibitors in vitro and in mouse models. | [14] |
Experimental Protocols:
Comet Assay for DNA Damage:
-
Cell Treatment: Treat cancer cells with GSK525762, a DNA damaging agent (e.g., cisplatin or olaparib), or the combination for the desired time.
-
Cell Embedding: Embed single cells in low-melting-point agarose on a microscope slide.
-
Lysis and Electrophoresis: Lyse the cells and subject the slides to electrophoresis under neutral or alkaline conditions.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."
Immunofluorescence for DNA Repair Foci:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the combination of GSK525762 and a DNA damaging agent.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Antibody Staining: Incubate cells with a primary antibody against a DNA damage marker (e.g., γH2AX or RAD51), followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on slides and visualize the fluorescent foci using a confocal microscope.
-
Quantification: Count the number of foci per cell to assess the level of DNA damage and repair.
Signaling Pathway Diagram:
Caption: GSK525762 enhances DNA damage-induced apoptosis.
Clinical Combination Studies
Several clinical trials have been initiated to evaluate the safety and efficacy of GSK525762 in combination with other agents in various cancer types.
Combination with Fulvestrant in HR+/HER2- Breast Cancer
A Phase I/II study (NCT02964507) investigated GSK525762 in combination with fulvestrant in patients with hormone receptor-positive/HER2-negative advanced or metastatic breast cancer.
Quantitative Data Summary:
| Parameter | Molibresib 60 mg + Fulvestrant | Molibresib 80 mg + Fulvestrant | Reference |
| Number of Patients | - | - | [5][15] |
| Most Common Treatment-Related Adverse Events (AEs) | Nausea (52%), Dysgeusia (49%), Fatigue (45%) | Nausea (52%), Dysgeusia (49%), Fatigue (45%) | [5][15] |
| Grade 3 or 4 Treatment-Related AEs | 47% | 48% | [5][15] |
| Objective Response Rate (ORR) | 13% (95% CI, 8-20) | 13% (95% CI, 8-20) | [5][15] |
Clinical Trial Protocol Synopsis (NCT02964507):
-
Phase: I/II
-
Patient Population: Women with HR+/HER2- advanced or metastatic breast cancer who had progressed on prior aromatase inhibitor therapy.
-
Treatment Arms:
-
Dose Escalation: GSK525762 at 60 mg or 80 mg once daily orally, in combination with fulvestrant (500 mg intramuscularly on days 1, 15, and 29 of cycle 1, then monthly).
-
-
Primary Objectives: To determine the safety, tolerability, and recommended Phase II dose of the combination.
-
Secondary Objectives: To evaluate the anti-tumor activity (ORR), pharmacokinetics, and pharmacodynamics of the combination.
Experimental Workflow Diagram:
Caption: Workflow for the GSK525762 and fulvestrant clinical trial.
Other Investigated Combinations
Clinical trials have also been planned or initiated for GSK525762 in combination with:
-
Etoposide and Platinum chemotherapy for NUT carcinoma (NCT04116359)[16].
-
Entinostat (HDAC inhibitor) for advanced solid tumors and lymphomas (NCT03925428)[17].
-
Trametinib (MEK inhibitor) for solid tumors with RAS mutations (NCT03266159)[18].
These studies aim to leverage the preclinical rationale of synergistic anti-tumor activity and overcome resistance mechanisms.
Conclusion
The combination of GSK525762 with other targeted therapies and chemotherapy holds significant promise for the treatment of various cancers. The preclinical data strongly support the synergistic effects of these combinations, and ongoing clinical trials are crucial to translate these findings into effective patient therapies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field of oncology drug development.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. THER-22. BROMODOMAIN INHIBITORS INDUCE DOWNREGULATION OF DNA DAMAGE REPAIR PATHWAYS AND OFFER NOVEL SYNERGISTIC COMBINATIONS WITH ENHANCED SAFETY PROFILES FOR THE TREATMENT OF MEDULLOBLASTOMA AND GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BET inhibitor JQ1 attenuates double-strand break repair and sensitizes models of pancreatic ductal adenocarcinoma to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BET bromodomain inhibitors synergize with ATR inhibitors to induce DNA damage, apoptosis, senescence-associated secretory pathway and ER stress in Myc-induced lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor-positive/HER2-negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with Bromodomain inhibitor-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromodomain inhibitor-9 (I-BRD9). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound (I-BRD9) is sparingly soluble in aqueous solutions but is soluble in organic solvents. The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2] It is also reported to be soluble in Dimethylformamide (DMF). For cell culture experiments, it is best practice to prepare a concentrated stock solution in anhydrous, sterile-filtered DMSO.[2]
Q2: There seem to be different solubility values reported for I-BRD9 in DMSO. What is the correct solubility?
A2: Different suppliers report varying maximum concentrations for the solubility of I-BRD9 in DMSO. These discrepancies can arise from differences in the purity of the compound, the hydration state of the powder, and the quality of the DMSO used. It is always recommended to refer to the batch-specific data on the Certificate of Analysis provided by your supplier. However, the reported solubilities provide a good starting range for preparing your stock solutions.
Q3: My I-BRD9 precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like I-BRD9. Here are several strategies to prevent this:
-
Use a high-concentration stock solution: Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). This allows for a larger dilution factor, which can help keep the compound in solution.
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in your cell culture medium.[2]
-
Add the stock solution to the medium with gentle mixing: Add the DMSO stock dropwise to your pre-warmed media while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[3]
-
Maintain a low final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity.[4][5] Keeping the final DMSO concentration low also reduces the risk of precipitation. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Pre-warm your media: Ensure your cell culture medium is at 37°C before adding the inhibitor. Temperature can affect solubility.[6]
Q4: How should I store my this compound powder and stock solutions?
A4: For long-term storage, I-BRD9 powder should be stored at -20°C.[7] Once dissolved in DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] Short-term storage of stock solutions at -20°C is typically for up to one month, while storage at -80°C can extend stability for up to six months.[2]
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Reported Solubility (Concentration) | Source |
| DMSO | Soluble to 100 mM | R&D Systems[7] |
| DMSO | 99-100 mg/mL (198.97-200.98 mM) | Selleck Chemicals[1] |
| DMSO | 25 mg/mL | Cayman Chemical, GlpBio |
| DMF | 30 mg/mL | Cayman Chemical, GlpBio |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical, GlpBio |
| Water | Insoluble | Selleck Chemicals[1] |
| Ethanol | Insoluble | Selleck Chemicals[1] |
Note: The molecular weight of I-BRD9 is approximately 497.55 g/mol . Solubility values can be batch-specific. Always refer to the Certificate of Analysis from your supplier.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of I-BRD9 in DMSO
Materials:
-
This compound (I-BRD9) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Methodology:
-
Calculate the required mass:
-
The molecular weight of I-BRD9 is ~497.55 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
Mass (mg) = 0.010 mol/L * 0.001 L * 497.55 g/mol * 1000 = 4.9755 mg
-
-
-
Weigh the compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 4.98 mg of I-BRD9 powder into the tube. It is best practice to dissolve the entire contents of the vial to avoid weighing errors with small amounts of powder.[8]
-
-
Dissolution:
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the preparation of a final concentration of 10 µM I-BRD9 in a cell culture medium, ensuring the final DMSO concentration is ≤ 0.1%.
Materials:
-
10 mM stock solution of I-BRD9 in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM I-BRD9 stock solution at room temperature.
-
-
Perform an intermediate dilution (optional but recommended):
-
To minimize precipitation, first prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed sterile cell culture medium. Mix gently by pipetting.
-
-
Prepare the final working solution:
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This will give a final I-BRD9 concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Alternatively, to add directly from the 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium for a final concentration of 10 µM I-BRD9 and 0.1% DMSO.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the inhibitor.
-
Mandatory Visualizations
Signaling Pathway
Caption: Role of BRD9 in the SWI/SNF complex and its inhibition by I-BRD9.
Experimental Workflow
Caption: Workflow for preparing I-BRD9 solutions for cell-based assays.
References
- 1. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 9. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Optimizing I-BET762 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, I-BET762 (also known as Molibresib or GSK525762). The focus is on optimizing its concentration to achieve desired experimental outcomes while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for I-BET762?
A1: I-BET762 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] It competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, preventing their interaction with acetylated histones.[1][2][3] This disruption of chromatin binding interferes with the transcription of key genes involved in cell proliferation, inflammation, and oncogenesis, such as the MYC proto-oncogene.[4][5][6][7]
Q2: What are the typical working concentrations for I-BET762 in cell culture?
A2: The optimal concentration of I-BET762 is highly dependent on the cell line and the specific biological question. However, a general range for cell-based assays is between 0.5 µM and 5 µM.[3][4] For sensitive cell lines, growth IC50 values can range from 25 nM to 150 nM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store I-BET762?
A3: I-BET762 is a solid powder that is soluble in DMSO and ethanol but insoluble in water.[3][6] For a stock solution, dissolve I-BET762 in DMSO to a concentration of 10 mM or higher (up to at least 25 mg/mL).[3][6] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[3] When preparing working solutions, further dilute the stock in pre-warmed growth medium to the final desired concentration.[3]
Q4: What are the known signaling pathways affected by I-BET762?
A4: I-BET762 has been shown to modulate several key signaling pathways, including:
-
MYC Pathway: It potently downregulates the expression of MYC and c-Myc-driven pathways in various cancer cell lines.[4][5][7]
-
NF-κB Pathway: In the context of inflammation, I-BET762 can reduce the activation of NF-κB signaling.[8]
-
STAT Pathway: It has been observed to decrease the activation of STAT1 and pSTAT3.[5][8]
-
Cell Cycle Regulation: I-BET762 can induce G1 cell cycle arrest by upregulating p27 and downregulating Cyclin D1.[5]
-
Apoptosis Pathway: It can induce apoptosis, in part through the suppression of anti-apoptotic proteins like BCL2.[7]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed even at low concentrations.
-
Possible Cause: The cell line being used is highly sensitive to BET inhibition.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Use a wider range of concentrations, starting from the low nanomolar range, to accurately determine the IC50 value for your specific cell line.
-
Reduce incubation time: Shorter exposure to I-BET762 may be sufficient to achieve the desired biological effect with less toxicity.
-
Assess cell confluency: Ensure that cells are in a logarithmic growth phase and not overly confluent at the time of treatment, as this can affect sensitivity.
-
Consider a different cytotoxicity assay: Some assays may be more sensitive than others. Cross-validate your findings with an alternative method (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH).
-
Issue 2: Inconsistent or no observable effect of I-BET762 treatment.
-
Possible Cause: Suboptimal experimental conditions or compound degradation.
-
Troubleshooting Steps:
-
Verify stock solution integrity: Ensure the I-BET762 stock solution has been stored correctly at -20°C and protected from light. Avoid multiple freeze-thaw cycles by using aliquots.[3]
-
Confirm final concentration: Double-check all dilution calculations to ensure the correct final concentration in your experiments.
-
Increase incubation time: Some cellular effects of I-BET762 may require longer exposure times to become apparent.
-
Check for serum interactions: Components in the fetal bovine serum (FBS) used in cell culture media can sometimes interfere with compound activity. Consider reducing the serum percentage during treatment, if compatible with your cell line.
-
Use a positive control cell line: Test I-BET762 on a cell line known to be sensitive to BET inhibitors to confirm the compound's activity.
-
Data Presentation
Table 1: Reported IC50 and EC50 Values for I-BET762 in Various Assays
| Assay Type | Cell Line/Target | IC50/EC50 Value | Reference |
| H4Ac Peptide Displacement | BRD2 | 32.5 nM | [6] |
| H4Ac Peptide Displacement | BRD3 | 42.4 nM | [6] |
| H4Ac Peptide Displacement | BRD4 | 36.1 nM | [6] |
| Growth Inhibition (gIC50) | Prostate Cancer Cell Lines | 25 nM - 150 nM | [4] |
| Proliferation (MTT) | MDA-MB-231 | 0.46 ± 0.4 µM | [5] |
| Luciferase Reporter | HepG2 | EC50 = 0.7 µM (18 hrs) | [1] |
Experimental Protocols
1. General Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of I-BET762 in culture medium. It is advisable to perform a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of I-BET762. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of viability against the log of the I-BET762 concentration to determine the IC50 value.[9]
2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentrations of I-BET762 for the specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Visualizations
Caption: Simplified signaling pathway of I-BET762 action.
Caption: Experimental workflow for determining I-BET762 cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ifg-1.com [ifg-1.com]
- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. benchchem.com [benchchem.com]
Identifying and mitigating off-target effects of GSK525762
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of GSK525762 (molibresib), a pan-BET inhibitor targeting BRD2, BRD3, and BRD4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK525762?
GSK525762 is a small molecule inhibitor that competitively binds to the acetyl-lysine recognition pockets of the bromodomain and extra-terminal (BET) family of proteins: BRD2, BRD3, and BRD4.[1] This binding displaces BET proteins from acetylated histones on the chromatin, leading to the suppression of transcriptional programs of key oncogenes, most notably c-MYC. By inhibiting transcriptional elongation, GSK525762 can induce cell cycle arrest and apoptosis in cancer cells.
Q2: What are the known on-target effects and associated toxicities of GSK525762?
The primary on-target effects of GSK525762 stem from its inhibition of BET proteins. The most commonly reported on-target toxicities in clinical trials are thrombocytopenia (low platelet count) and gastrointestinal (GI) issues such as nausea, vomiting, and diarrhea.[2][3][4][5] These are considered class-effects for pan-BET inhibitors.
Q3: How does BET inhibition lead to thrombocytopenia?
Thrombocytopenia is a well-documented on-target effect of BET inhibitors.[6][7][8] The mechanism involves the disruption of the GATA1-regulated pathway, which is crucial for megakaryopoiesis (platelet production). BET protein inhibition can alter GATA1 gene expression and its downstream targets, such as NFE2 and PF4, leading to impaired platelet formation.[6][7]
Q4: What are off-target effects, and why are they a concern with GSK525762?
Q5: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on- and off-target effects is a critical aspect of preclinical research. Key strategies include:
-
Dose-response analysis: On-target effects should correlate with the known potency (IC50) of GSK525762 for BET inhibition. Off-target effects may appear at higher concentrations.
-
Use of a structurally different BET inhibitor: If a different BET inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: Attempting to rescue the observed phenotype by manipulating downstream effectors of the intended pathway can help confirm on-target activity.
-
Target engagement assays: Directly measuring the binding of GSK525762 to its intended targets in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
Symptoms:
-
The observed cellular phenotype does not align with the known functions of BET proteins.
-
Results are inconsistent across different cell lines or experimental conditions.
-
The potency of the observed effect is significantly different from the reported IC50 for BET inhibition.
Possible Cause:
-
Potential off-target effects of GSK525762.
-
Cellular context-dependent responses.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a Cellular Thermal Shift Assay (CETSA) to verify that GSK525762 is binding to BRD4 in your cells at the concentrations used. A shift in the thermal stability of BRD4 upon drug treatment confirms target engagement.
-
-
Perform a Dose-Response Curve:
-
Carefully titrate GSK525762 to determine the EC50 for the observed phenotype. Compare this to the known IC50 for BRD4 inhibition. A large discrepancy may suggest an off-target effect.
-
-
Employ Orthogonal Approaches:
-
Use a structurally unrelated BET inhibitor. If the phenotype is recapitulated, it is more likely an on-target effect.
-
Utilize genetic approaches like siRNA or CRISPR-Cas9 to knockdown BRD2/3/4 and see if the phenotype is mimicked.
-
-
Identify Potential Off-Targets:
-
If off-target effects are suspected, consider performing a kinome scan or a proteome-wide thermal shift assay (proteome-wide CETSA or thermal proteome profiling) to identify other proteins that interact with GSK525762.
-
Issue 2: High Levels of Cell Toxicity or Apoptosis
Symptoms:
-
Excessive cell death is observed at concentrations intended to be specific for BET inhibition.
-
Toxicity is observed in cell lines expected to be resistant to BET inhibitors.
Possible Cause:
-
On-target toxicity in sensitive cell lines.
-
Off-target cytotoxic effects.
-
General compound toxicity at high concentrations.
Troubleshooting Steps:
-
Assess On-Target Toxicity Mechanisms:
-
Mitigate On-Target Toxicity In Vitro:
-
Dose Optimization: Use the lowest effective concentration of GSK525762 that achieves the desired on-target effect.
-
Intermittent Dosing: In longer-term culture experiments, consider intermittent dosing schedules (e.g., 24h on, 48h off) to mimic clinical strategies used to manage toxicity.
-
-
Investigate Off-Target Cytotoxicity:
-
If toxicity persists at low concentrations and is independent of known on-target pathways, perform unbiased off-target identification methods like proteomics-based approaches.
-
Data on On-Target Effects of GSK525762 and other BETi
Table 1: In Vitro Potency of BET Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GSK525762 | Pan-BET | ~50 | Cell-based | [9] |
| BI 894999 | BRD4-BD1 | 5 ± 3 | Biochemical | [8] |
| BI 894999 | BRD4-BD2 | 41 ± 30 | Biochemical | [8] |
Note: BI 894999 is reported to be at least 10-fold more potent than GSK525762 in cellular proliferation assays.[8]
Table 2: Common Treatment-Related Adverse Events of Molibresib (GSK525762) in Clinical Trials
| Adverse Event | Frequency (Any Grade) | Frequency (Grade 3/4) | Reference |
| Thrombocytopenia | 51% | 37% | [4] |
| Nausea | 42% | <5% | [4] |
| Decreased Appetite | 28% | <5% | [4] |
| Vomiting | 23% | <5% | [4] |
| Diarrhea | 23% | <5% | [4] |
| Anemia | 22% | 8% | [4] |
| Fatigue | 20% | <5% | [4] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is used to confirm the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells to desired confluency.
-
Treat cells with GSK525762 at various concentrations or a vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble BRD4 at each temperature by Western blotting or other quantitative protein detection methods.
-
-
Data Interpretation:
-
A rightward shift in the melting curve for BRD4 in the GSK525762-treated samples compared to the vehicle control indicates target engagement.
-
Kinobeads Assay for Off-Target Kinase Profiling
Principle: The Kinobeads assay is a chemical proteomics method to identify the targets of kinase inhibitors. It uses beads coupled with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. A test compound is added in competition to identify its kinase targets.
Detailed Methodology:
-
Lysate Preparation:
-
Prepare a native cell lysate to preserve kinase activity.
-
-
Compound Incubation:
-
Incubate the lysate with a range of concentrations of GSK525762 or a vehicle control.
-
-
Affinity Purification:
-
Add the Kinobeads to the lysate and incubate to allow the binding of kinases not inhibited by GSK525762.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads.
-
-
Mass Spectrometry:
-
Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.
-
-
Data Analysis:
-
Compare the amount of each kinase pulled down in the presence of GSK525762 to the vehicle control. A dose-dependent decrease in the amount of a specific kinase indicates that GSK525762 is binding to it.
-
Visualizations
Caption: Mechanism of action of GSK525762 in inhibiting BET protein function.
Caption: Experimental workflow for investigating suspected off-target effects.
References
- 1. molibresib - My Cancer Genome [mycancergenome.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability of Bromodomain inhibitor-9 in different solvents and media
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the Bromodomain inhibitor, I-BRD9, in various solvents and media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving I-BRD9?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of I-BRD9. It is soluble in DMSO up to 100 mM. I-BRD9 is also soluble in dimethylformamide (DMF) at approximately 30 mg/mL[1][2].
Q2: What is the solubility of I-BRD9 in aqueous solutions?
A2: I-BRD9 is sparingly soluble in aqueous buffers[2]. To prepare an aqueous working solution, it is recommended to first dissolve I-BRD9 in DMF and then dilute it with the aqueous buffer of choice. For example, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMF:PBS (pH 7.2)[1][2]. It is not recommended to store aqueous solutions for more than one day[2][3].
Q3: How should I store the solid I-BRD9 compound?
A3: The solid, crystalline form of I-BRD9 should be stored at -20°C[1][4][5]. Under these conditions, the compound is stable for at least 4 years[1][2].
Q4: What are the recommended storage conditions for I-BRD9 stock solutions?
A4: For optimal stability, stock solutions of I-BRD9 in DMSO or DMF should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (stable for up to 2 years) or -20°C for shorter-term storage (stable for up to 1 month to 1 year)[6][7][8].
Q5: Can I store I-BRD9 solutions at room temperature?
A5: It is not recommended to store I-BRD9 solutions at room temperature for extended periods. For day-to-day experimental use, solutions should be kept on ice. Aqueous working solutions should be prepared fresh daily[2][3].
Q6: Is I-BRD9 stable in cell culture media?
Q7: Is I-BRD9 sensitive to light?
A7: There is no specific information available regarding the light sensitivity of I-BRD9. However, as a general precaution for all small molecule inhibitors, it is advisable to store solutions in amber vials or otherwise protect them from direct light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of I-BRD9 in aqueous buffer or cell culture medium. | The aqueous solubility of I-BRD9 is limited. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | Ensure the final concentration of DMSO in your aqueous solution or cell culture medium is sufficient to keep I-BRD9 dissolved (typically ≤0.5%). Prepare the final dilution just before use. If precipitation persists, consider using a different buffer system or adding a solubilizing agent, after verifying its compatibility with your experimental setup. |
| Inconsistent or lower than expected activity in cellular assays. | Degradation of I-BRD9 in stock or working solutions. Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh working solutions from a new aliquot of the stock solution. Ensure stock solutions are stored correctly at -80°C and aliquoted to minimize freeze-thaw cycles. Verify the concentration of your stock solution using a spectrophotometer if possible. |
| Loss of compound activity over time in a multi-day experiment. | I-BRD9 may be unstable in the experimental medium over the duration of the experiment. | For long-term experiments, consider replenishing the medium with freshly prepared I-BRD9 at regular intervals (e.g., every 24-48 hours). |
Quantitative Stability Data Summary
| Form | Solvent/Medium | Storage Temperature | Duration | Reference |
| Solid (Crystalline) | - | -20°C | ≥ 4 years | [1][2] |
| Stock Solution | DMSO | -80°C | up to 2 years | [6] |
| Stock Solution | DMSO | -20°C | up to 1 year | [6][7] |
| Stock Solution | DMF | -80°C / -20°C | Not specified, but similar to DMSO is expected. | [1][2] |
| Aqueous Solution | DMF:PBS (1:1, pH 7.2) | Room Temperature | Not recommended for more than one day. | [2][3] |
Experimental Protocols
Protocol for Assessing the Stability of I-BRD9 in Solution
This protocol outlines a general method to determine the stability of I-BRD9 in a specific solvent or medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- I-BRD9 solid compound
- HPLC-grade solvent of interest (e.g., DMSO, Ethanol, PBS, Cell Culture Medium)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
- Autosampler vials
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of I-BRD9 (e.g., 10 mM) in the solvent of interest.
- Sample Preparation:
- Time Zero (T=0) Sample: Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM). This will serve as your reference.
- Stability Samples: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, 37°C).
- Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one of the stability sample vials. Dilute an aliquot to the same concentration as the T=0 sample with the mobile phase.
- HPLC Analysis:
- Inject the prepared samples onto the HPLC system.
- Run a suitable gradient method to separate I-BRD9 from any potential degradation products.
- Monitor the elution profile at a wavelength where I-BRD9 has a strong absorbance (e.g., 292 nm or 334 nm)[1][2].
- Data Analysis:
- Integrate the peak area of the I-BRD9 peak at each time point.
- Calculate the percentage of I-BRD9 remaining at each time point relative to the T=0 sample.
- The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of I-BRD9.
Caption: Hypothetical degradation pathways for a molecule like I-BRD9.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. I-BRD9 = 98 HPLC 1714146-59-4 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
Technical Support Center: GSK525762 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the in vivo efficacy of GSK525762 (molibresib).
Troubleshooting Guide
Problem 1: Suboptimal anti-tumor response in vivo.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Inherent or Acquired Resistance |
-
Activation of bypass signaling pathways: A primary mechanism of resistance to BET inhibitors is the activation of alternative signaling pathways, notably the MEK/ERK pathway.[1][2] | Combine GSK525762 with a MEK inhibitor (e.g., trametinib). This has been shown to have synergistic effects.[1] | In Vivo Combination Study: 1. Establish tumor xenografts in immunocompromised mice. 2. Once tumors reach a palpable size, randomize mice into four groups: Vehicle, GSK525762 alone, MEK inhibitor alone, and GSK525762 + MEK inhibitor. 3. Administer drugs at previously determined optimal doses and schedules. 4. Monitor tumor volume and body weight regularly. 5. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Presence of KRAS mutations: KRAS mutations have been identified as a biomarker for resistance to GSK525762.[1][3] | 1. Screen cell lines for KRAS mutation status prior to in vivo studies. 2. For KRAS-mutant models, prioritize combination with a MEK inhibitor. | KRAS Mutation Analysis: 1. Extract genomic DNA from the cancer cell line of interest. 2. Perform PCR to amplify the KRAS gene. 3. Sequence the PCR product to identify any mutations.
-
High BRD4 expression: In some tumor types, high baseline levels of BRD4 may limit sensitivity to BET inhibitors.[4] | Consider strategies to degrade BRD4 protein, such as using a BET-PROTAC (Proteolysis Targeting Chimera). This can be more effective than simply inhibiting the bromodomain.[4] | PROTAC In Vivo Efficacy Study: 1. Synthesize or obtain a suitable BET-PROTAC. 2. Conduct in vitro studies to confirm BRD4 degradation. 3. Perform an in vivo study similar to the combination study described above, comparing the PROTAC to GSK525762. Suboptimal Drug Exposure | |
-
Poor bioavailability or rapid metabolism: GSK525762 has a relatively short half-life of 3-7 hours.[5][6] | 1. Optimize the dosing schedule (e.g., twice-daily dosing). 2. Consider alternative formulations to improve solubility and absorption. A sample formulation for in vivo use is: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[7] | Pharmacokinetic Study: 1. Administer GSK525762 to a cohort of mice. 2. Collect blood samples at various time points post-administration. 3. Analyze plasma concentrations of GSK525762 using LC-MS/MS to determine key PK parameters.
Problem 2: Excessive toxicity observed in vivo (e.g., weight loss, lethargy).
| Possible Cause | Suggested Solution | Experimental Protocol |
| On-target toxicity |
-
Thrombocytopenia and gastrointestinal issues: These are the most common dose-limiting toxicities observed in clinical trials.[5][8][9] | 1. Reduce the dose of GSK525762. 2. Implement an intermittent dosing schedule (e.g., 5 days on, 2 days off). 3. Provide supportive care (e.g., hydration, nutritional supplements). | Toxicity Monitoring: 1. Monitor body weight daily. 2. Perform regular clinical observations for signs of distress. 3. At the end of the study, perform complete blood counts (CBCs) to assess for thrombocytopenia and other hematological toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK525762?
A1: GSK525762 is a small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[10][11] It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with acetylated histones and transcription factors.[7] This disrupts the expression of key oncogenes like c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Q2: Why is my cancer model resistant to GSK525762?
A2: Resistance to GSK525762 can be multifactorial. One of the key mechanisms is the activation of the MEK/ERK signaling pathway, which can bypass the effects of BET inhibition.[1][2] Additionally, mutations in the KRAS gene have been identified as a biomarker for resistance.[1][3] Finally, some tumors may have intrinsic resistance due to high levels of BRD4 expression or addiction to other oncogenic pathways.[4]
Q3: What combination therapies are most promising with GSK525762?
A3: Based on preclinical and clinical data, the following combination strategies have shown promise:
-
MEK Inhibitors: To overcome adaptive resistance through the MEK/ERK pathway.[1][2]
-
Endocrine Therapies (e.g., fulvestrant): In hormone receptor-positive breast cancer to overcome endocrine resistance.[10][11][12]
-
Other Targeted Agents: Combination with agents targeting pathways like WNT/β-catenin, which is implicated in acquired resistance, may also be effective.[5][13]
Quantitative Data Summary
| Combination Strategy | Cancer Model | Key Efficacy Readout | Result | Reference |
| GSK525762 + MEK Inhibitor | KRAS-mutant cancer cell lines | Synergistic effect on growth and survival | Combination resulted in synergistic effects on growth and survival in RAS pathway mutant models. | [1] |
| GSK525762 + Fulvestrant | HR+/HER2- metastatic breast cancer | Objective Response Rate (ORR) | The ORR was 13%, which did not meet the threshold for proceeding to phase II. | [10] |
Experimental Workflow: In Vivo Combination Study
References
- 1. MEK inhibitors overcome resistance to BET inhibition across a number of solid and hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor-positive/HER2-negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing potential resistance mechanisms to Bromodomain inhibitor-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bromodomain inhibitor-9 (BRD9i). The information is designed to help address potential resistance mechanisms and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BRD9i) and what is its primary cellular target?
This compound is a small molecule designed to selectively inhibit the bromodomain of BRD9. BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1] By binding to the acetyl-lysine binding pocket of BRD9's bromodomain, the inhibitor prevents its interaction with acetylated histones, thereby modulating the expression of target genes.[2]
Q2: My cells are not responding to the BRD9 inhibitor. What are the potential reasons for this intrinsic resistance?
Several factors could contribute to a lack of response to a BRD9 inhibitor:
-
Low BRD9 Expression: The target cell line may not express sufficient levels of BRD9 for the inhibitor to exert a significant effect.
-
Redundancy with other Bromodomain Proteins: Other bromodomain-containing proteins, such as those in the BET family (e.g., BRD4), might compensate for the inhibition of BRD9 in certain cellular contexts.[3][4]
-
Pre-existing Activation of Bypass Signaling Pathways: The cancer cells may have pre-existing mutations or epigenetic alterations that activate downstream signaling pathways, rendering them independent of BRD9-mediated transcription.
Q3: My cells initially responded to the BRD9 inhibitor but have now developed resistance. What are the possible mechanisms of acquired resistance?
Acquired resistance to BRD9 inhibitors can emerge through several mechanisms, similar to those observed for other targeted therapies:
-
Upregulation of BRD9: The cancer cells may increase the expression of the BRD9 protein, thereby requiring higher concentrations of the inhibitor to achieve the same level of target engagement. Increased BRD9 expression has been observed in various cancers and is often associated with a poor prognosis.[5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thus circumventing the effects of BRD9 inhibition. Potential bypass pathways could involve the upregulation of pro-survival signals or the downregulation of apoptotic pathways.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the BRD9 inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q4: Are there any known genetic mutations that can confer resistance to BRD9 inhibitors?
While clinically observed resistance-conferring mutations in BRD9 have not been extensively documented, a study has demonstrated engineered resistance. In this study, a "bromodomain-swap" allele of BRD9 was created, where the BRD9 bromodomain was replaced with that of BRD4. This engineered protein retained its functionality but was no longer sensitive to the BRD9 inhibitor, confirming on-target activity and providing a model for a specific type of resistance.
Troubleshooting Guides
Issue 1: Decreased or No Observed Efficacy of BRD9 Inhibitor
This guide will help you troubleshoot experiments where the BRD9 inhibitor is not producing the expected anti-proliferative or phenotypic effects.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect Inhibitor Concentration | Determine the half-maximal inhibitory concentration (IC50) for your specific cell line. | Cell Viability Assay |
| Low or Absent BRD9 Expression | Verify the expression level of BRD9 protein in your cell line. | Western Blot for BRD9 Expression |
| Activation of Bypass Pathways | Investigate the activation status of known downstream or parallel signaling pathways. | Western Blot for Signaling Pathway Components |
| Drug Efflux | Assess the activity of drug efflux pumps. | Drug Efflux Assay |
Issue 2: Development of Acquired Resistance to BRD9 Inhibitor
This guide provides steps to investigate the mechanisms behind acquired resistance in a cell line that was previously sensitive to a BRD9 inhibitor.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Upregulation of BRD9 Protein | Compare BRD9 protein levels between sensitive (parental) and resistant cell lines. | Western Blot for BRD9 Expression |
| Reduced Target Engagement | Assess the occupancy of BRD9 at target gene promoters in the presence of the inhibitor. | Chromatin Immunoprecipitation (ChIP)-seq |
| Activation of Alternative Signaling | Profile the activation of key survival and proliferation pathways. | Western Blot for Signaling Pathway Components |
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effect of a BRD9 inhibitor on a cell line and to calculate the IC50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
BRD9 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the BRD9 inhibitor in complete culture medium. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48, 72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50.
Western Blot for BRD9 Expression and Signaling Pathway Components
Objective: To assess the protein levels of BRD9 and key components of relevant signaling pathways.
Materials:
-
Sensitive and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD9, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP)-seq
Objective: To identify the genome-wide binding sites of BRD9 and assess changes in its occupancy in response to inhibitor treatment or in resistant cells.
Materials:
-
Sensitive and resistant cell lines
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion equipment for chromatin shearing
-
Anti-BRD9 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD9 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads with a series of stringent wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and an input control. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify BRD9 binding sites. Compare peak intensities between sensitive and resistant cells or between treated and untreated samples.
Visualizations
Caption: Logic diagram of potential intrinsic and acquired resistance mechanisms to BRD9 inhibitors.
Caption: Experimental workflow for investigating acquired resistance to BRD9 inhibitors.
Caption: Simplified signaling pathway illustrating BRD9 function and a potential bypass mechanism.
References
- 1. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Value of BRD9 as a Biomarker, Therapeutic Target and Co-Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain-containing protein 9 activates proliferation and epithelial-mesenchymal transition of colorectal cancer via the estrogen pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling I-BET762
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling I-BET762, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Storage and Handling of I-BET762
Proper storage and handling of I-BET762 are critical to maintain its stability and ensure experimental reproducibility. Below is a summary of recommended conditions based on information from various suppliers.
Storage Conditions
| Form | Storage Temperature | Duration of Stability | Special Instructions |
| Lyophilized Powder | -20°C | Up to 4 years[1] | Store desiccated[2] |
| In Solution (e.g., DMSO) | -20°C or -80°C | Up to 6 months at -80°C[3] | Aliquot to avoid multiple freeze-thaw cycles[2] |
Shipping
I-BET762 is typically shipped at room temperature for continental US deliveries, but this may vary for international shipments.[1][3]
Reconstitution and Solubility
Proper reconstitution is key to achieving accurate experimental concentrations.
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | ≥ 200 mg/mL[4][5] |
| Ethanol | ≥ 25 mg/mL[2][6][7] |
| DMF | 30 mg/mL[1] |
| 1M HCl | 100 mg/mL (with sonication)[4] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Note: The hygroscopic nature of DMSO can impact the solubility of I-BET762; it is recommended to use newly opened DMSO for preparing stock solutions.[4]
Experimental Protocols and Workflows
A typical experimental workflow for in vitro studies involves reconstituting I-BET762, treating cells, and then assessing the biological outcome.
Caption: A generalized workflow for in vitro experiments using I-BET762.
Signaling Pathway of I-BET762
I-BET762 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key genes, including the oncogene MYC.
Caption: Mechanism of action of I-BET762 in inhibiting MYC expression.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during their experiments with I-BET762.
Q1: I am not observing the expected decrease in MYC protein levels after I-BET762 treatment. What could be the reason?
A1: Several factors could contribute to this observation:
-
Cell Line Specificity: The regulation of MYC by BET proteins can be context-dependent. Some studies have shown that in certain cancer types, such as osteosarcoma and some solid tumors, the effects of BET inhibitors are independent of MYC downregulation.[4][8][9] It is crucial to determine if your cell model's proliferation is driven by MYC.
-
Insufficient Concentration or Treatment Duration: The IC50 for I-BET762 can vary significantly between cell lines, ranging from nanomolar to micromolar concentrations.[2][10] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Experimental Controls: Ensure that your experimental setup includes appropriate controls. A positive control cell line known to be sensitive to I-BET762 (e.g., certain prostate cancer or multiple myeloma cell lines) can help validate that the compound is active.[1][2]
-
Compound Degradation: Improper storage of the I-BET762 stock solution can lead to its degradation. Ensure that the stock solution is stored at -80°C and has not undergone multiple freeze-thaw cycles.[2][3]
Q2: I am observing high levels of cell death even at low concentrations of I-BET762. Is this expected?
A2: The cellular response to I-BET762 is highly variable among different cell lines.
-
Apoptosis vs. Cell Cycle Arrest: While some cell lines undergo potent growth inhibition and G1 cell cycle arrest, others are highly sensitive and undergo apoptosis.[2][11] For example, in some prostate cancer cell lines, I-BET762 induces sub-G1 accumulation, indicative of apoptosis.[2]
-
On-Target Toxicity: In sensitive cell lines, the intended mechanism of action, which includes the suppression of critical survival genes, can lead to significant cytotoxicity.
-
Off-Target Effects: While I-BET762 is a specific BET inhibitor, high concentrations may lead to off-target effects. It is important to use the lowest effective concentration determined from your dose-response experiments.
Q3: My experimental results with I-BET762 are inconsistent. What are the possible causes?
A3: Inconsistent results can stem from several sources:
-
Solubility Issues: I-BET762 has poor solubility in aqueous solutions. When diluting your DMSO stock in cell culture media, ensure thorough mixing to avoid precipitation. It is recommended to prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence the cellular response to drug treatment. Standardize these parameters across experiments.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can reduce the potency of I-BET762.[2] It is highly recommended to aliquot the stock solution upon reconstitution.
Q4: I am observing that my cells are developing resistance to I-BET762 over time. Is this a known phenomenon?
A4: Yes, acquired resistance to BET inhibitors has been reported.
-
Upregulation of Alternative Signaling Pathways: Resistance can emerge through the activation of compensatory signaling pathways. For instance, increased Wnt/β-catenin signaling has been identified as a mechanism of resistance to BET inhibitors in leukemia.[12]
-
Combination Therapy: To overcome resistance, I-BET762 can be used in combination with other therapeutic agents. Synergistic effects have been observed with CDK inhibitors and HDAC inhibitors in various cancer models.[8][13]
Q5: What are the recommended positive and negative controls for my I-BET762 experiments?
A5: Including proper controls is essential for interpreting your results correctly.
-
Positive Control: Use a cell line that has been previously shown to be sensitive to I-BET762 and exhibits a known downstream effect, such as MYC downregulation (e.g., LNCaP prostate cancer cells).[2] This will confirm the activity of your compound.
-
Negative Control (Vehicle): Treat a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve I-BET762. This controls for any effects of the solvent on the cells.
-
Inactive Enantiomer: If available, using an inactive enantiomer of a similar BET inhibitor (like (-)-JQ1) can serve as a highly specific negative control to ensure the observed effects are due to BET inhibition.[4]
References
- 1. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial protection impairs BET bromodomain inhibitor-mediated cell death and provides rationale for combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of BET proteins: opportunities and possible pitfalls » Leukemia & Lymphoma Laboratory » BUMC [bumc.bu.edu]
- 8. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RETRACTED ARTICLE: The BET inhibitor I-BET762 inhibits pancreatic ductal adenocarcinoma cell proliferation and enhances the therapeutic effect of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
How to control for batch-to-batch variability of Bromodomain inhibitor-9
Welcome to the technical support center for Bromodomain Inhibitor-9 (BI-9). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for batch-to-batch variability and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a critical concern for small molecule inhibitors like BI-9?
A1: Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of the same compound.[1][2] For a potent and specific molecule like BI-9, even minor variations can significantly impact experimental outcomes. Key factors contributing to this variability include differences in raw materials, subtle changes in synthesis or purification processes, and equipment performance.[3][4] This can lead to inconsistencies in the compound's purity, physical form (polymorphism), stability, and ultimately, its biological activity, potentially compromising data reproducibility and the validity of research findings.[1][2][4]
Q2: What are the essential initial quality control (QC) checks to perform on a new batch of BI-9?
A2: Before using a new batch of BI-9 in critical experiments, it is crucial to perform a series of QC checks to verify its identity, purity, and concentration. These checks ensure that the new batch is comparable to previous lots.
-
Identity Confirmation : Verify the chemical structure and molecular weight. Techniques like Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are ideal.[5][6] Fourier Transform Infrared Spectroscopy (FTIR) can also provide conclusive evidence of a substance's identity by comparing its spectrum to a reference standard.[7]
-
Purity Assessment : Determine the percentage of the active compound. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small molecules.[6][7][8]
-
Solubility and Appearance : Visually inspect the compound for expected color and physical form (e.g., crystalline, amorphous). Confirm its solubility in the intended solvent (e.g., DMSO) and note any particulates.
-
Concentration Verification : For stock solutions, spectrophotometric methods (UV-Vis) can be used to confirm the concentration if the molar extinction coefficient is known.[7][9]
Q3: The Certificate of Analysis (CoA) for my new batch of BI-9 looks good, but the in-assay activity is lower than expected. What should I do?
A3: While a CoA provides essential information on purity and identity, it does not guarantee biological performance. If you observe a discrepancy in activity, a functional validation is necessary. It's recommended to qualify each new batch by generating a dose-response curve in a reliable assay and comparing the IC50 value to that of a previously validated "golden" batch. This functional check is the most definitive confirmation of the compound's potency.
Below is a troubleshooting guide for addressing reduced potency in a new batch.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Degradation | Review storage conditions. Was the compound exposed to light, moisture, or improper temperatures? | Store BI-9 as recommended (typically desiccated at -20°C or -80°C). Prepare fresh stock solutions. |
| Inaccurate Stock Concentration | Re-verify the weight of the compound used for the stock solution. Check for pipetting errors. | Prepare a fresh stock solution, ensuring accurate weighing and dissolution. Use calibrated pipettes. |
| Assay Variability | Run a previously validated "golden" batch of BI-9 alongside the new batch in the same experiment. | If the golden batch also shows reduced potency, the issue is likely with the assay itself (e.g., reagents, cell passage number, instrument settings). |
| Batch Inactivity | The new batch may have impurities or isomers that are not biologically active. | Contact the supplier with your functional validation data (IC50 comparison) and the batch number. Perform further analytical characterization if possible. |
Q4: How should I properly store and handle BI-9 to minimize degradation and ensure consistent results?
A4: Proper handling and storage are critical for maintaining the integrity of potent small molecules like BI-9.[10][11]
-
Solid Compound : Store the solid (powder) form of BI-9 in a tightly sealed container, protected from light, and desiccated at -20°C or -80°C as specified by the supplier.
-
Stock Solutions : Prepare a high-concentration stock solution in an anhydrous solvent like DMSO. Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C. Before use, allow the aliquot to thaw completely and come to room temperature before opening to prevent water condensation.
-
Working Solutions : Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods, as they are more prone to degradation.
-
Safety Precautions : Because BI-9 is a potent compound, always handle it in a well-ventilated area, preferably within a chemical fume hood or a facility designed for handling potent materials.[12][13] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations and Workflows
BI-9 Mechanism of Action
BI-9 functions by competitively binding to the acetyl-lysine binding pockets of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[14][15] This prevents BRD4 from binding to acetylated histones on chromatin, thereby disrupting the recruitment of transcriptional machinery and downregulating the expression of key oncogenes like c-MYC.[16][17]
Workflow for Qualifying a New Batch of BI-9
To ensure consistency across experiments, it is essential to have a standardized workflow for validating every new batch of inhibitor. This process involves analytical checks followed by functional validation against a trusted reference batch.
Experimental Protocols
Protocol: Functional Validation of BI-9 using a BRD4(BD1) AlphaScreen Assay
This protocol describes a method to determine the IC50 value of BI-9 by measuring its ability to disrupt the interaction between the first bromodomain of BRD4 (BRD4(BD1)) and an acetylated histone H4 peptide. This is a common method used for inhibitor screening.[18][19][20]
Materials:
-
Recombinant His-tagged BRD4(BD1) protein
-
Biotinylated Histone H4 acetylated peptide (Biotin-H4K5/8/12/16ac)
-
AlphaLISA Nickel Chelate (Ni-NTA) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
BI-9 (new batch and reference batch)
-
384-well, low-volume, white microplates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation :
-
Prepare a serial dilution of BI-9 (both new and reference batches) in DMSO. A common starting concentration is 1 mM, followed by 1:3 serial dilutions to create an 11-point curve.
-
Dilute the DMSO compound solutions into Assay Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Reagent Preparation :
-
Dilute the His-BRD4(BD1) protein and Biotin-H4 peptide in Assay Buffer to 2x the final desired concentration (e.g., final concentrations of 20 nM and 10 nM, respectively).
-
In subdued light, prepare a 2x mixture of the AlphaScreen beads in Assay Buffer (e.g., final concentrations of 20 µg/mL for Donor beads and 20 µg/mL for Acceptor beads).
-
-
Assay Protocol (384-well format, 10 µL final volume) :
-
Add 2.5 µL of the diluted BI-9 solution (or DMSO for control wells) to the microplate wells.
-
Add 2.5 µL of the 2x His-BRD4(BD1) solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 5 µL of the 2x bead mixture (Streptavidin-Donor and Ni-NTA Acceptor) to all wells.
-
Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis :
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percentage of inhibition for each BI-9 concentration relative to the DMSO (0% inhibition) and no-protein (100% inhibition) controls.
-
Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and determine the IC50 value.
-
-
Batch Qualification :
-
Compare the IC50 value of the new BI-9 batch to the reference batch. A new batch is typically considered acceptable if its IC50 is within a 2-fold range of the reference batch.
-
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. hovione.com [hovione.com]
- 6. Small Molecules Analysis & QC [sigmaaldrich.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules | HunterLab [hunterlab.com]
- 10. pci.com [pci.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 13. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 14. mdpi.com [mdpi.com]
- 15. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Validating On-Target Engagement of Bromodomain Inhibitor JQ1 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular environment is a critical step in the development of chemical probes and therapeutics. This guide provides an objective comparison of key methods for validating the on-target engagement of (+)-JQ1, a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
This document summarizes quantitative data, details experimental protocols, and visualizes workflows for three prominent cellular target engagement assays: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Fluorescence Recovery After Photobleaching (FRAP).
Comparative Analysis of Cellular Target Engagement Methods for JQ1
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available instrumentation, and desired throughput. The following table provides a comparative summary of quantitative data obtained for JQ1 using different methods.
| Method | Target Protein(s) | Cell Line(s) | Key Parameter(s) | Reported Value(s) for (+)-JQ1 |
| NanoBRET™ Target Engagement Assay | BRD4 | HEK293 | IC50 | 77 nM (BRD4(1)), 33 nM (BRD4(2))[1] |
| Cellular Thermal Shift Assay (CETSA) | p38α, ERK1/2 | User-defined | Thermal Stabilization | Method applicable, specific JQ1 data not detailed in provided abstracts.[2][3] |
| Fluorescence Recovery After Photobleaching (FRAP) | GFP-BRD4, GFP-BRD4-NUT | U2OS | Time to half-maximal fluorescence recovery | Significantly accelerated recovery in the presence of 500 nM JQ1.[4] |
| AlphaScreen | BRD4 | Cell-free | IC50 | 77 nM (BRD4(1)), 33 nM (BRD4(2))[4] |
| Cell Proliferation Assay | Various | KMS-34, LR5, MM.1S | IC50, GI50 | IC50: 68 nM (KMS-34), 98 nM (LR5); GI50: <0.1 µM to 1.23 µM in SCLC cell lines.[1][5] |
Visualizing the Methodologies
Understanding the workflow and underlying principles of each assay is crucial for proper experimental design and data interpretation.
Principle of the NanoBRET Target Engagement Assay.
Workflow of the Cellular Thermal Shift Assay (CETSA).
Fluorescence Recovery After Photobleaching (FRAP) experiment.
Experimental Protocols
NanoBRET™ Target Engagement Intracellular BET BRD Assay
The NanoBRET™ Target Engagement Assay measures compound binding at specific BET bromodomain target proteins within intact cells.[6] It is based on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-fused target protein and a cell-permeable fluorescent tracer that binds to the same protein.[6][7] Competitive displacement of the tracer by a compound like JQ1 leads to a decrease in the BRET signal, allowing for the quantification of intracellular target engagement.[7]
Key Steps:
-
Cell Transfection: Co-transfect HEK293 cells with expression vectors for the NanoLuc®-BRD fusion protein (e.g., NanoLuc®-BRD4) and a HaloTag®-Histone H3.3 fusion protein.[8] The ratio of these vectors may need to be optimized.[8]
-
Cell Plating: Plate the transfected cells in a suitable microplate format (e.g., 96-well white-bottom plates).
-
Compound Treatment: Add serial dilutions of the test compound (e.g., JQ1) to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to the cells at a fixed concentration.
-
Signal Detection: Add the NanoLuc® substrate and a cell-impermeable NanoLuc® inhibitor (to reduce background from compromised cells) and immediately measure the luminescence and fluorescence signals using a BRET-capable plate reader.[6][7]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot the results against the compound concentration to determine the IC50 value.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the thermal stability of a target protein in its native cellular environment.[2][9] The principle is that ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation and aggregation.[2][9]
Key Steps:
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., JQ1) or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[2]
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using methods like Western blotting or quantitative mass spectrometry.[2][10]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the compound's potency (EC50).[10]
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules within a living cell. To validate JQ1's target engagement, FRAP can be used to assess the mobility of a GFP-tagged BRD4 protein.[4] JQ1 is expected to displace BRD4 from less mobile chromatin, leading to an increase in its diffusion rate and a faster recovery of fluorescence in a photobleached area.[4]
Key Steps:
-
Cell Transfection: Transfect a suitable cell line (e.g., U2OS) with a plasmid encoding a fluorescently tagged version of the target protein (e.g., GFP-BRD4).[4]
-
Cell Treatment: Treat the transfected cells with JQ1 or a vehicle control.
-
Photobleaching: Use a high-intensity laser to photobleach the fluorescent signal in a defined region of interest (ROI) within the nucleus.[4]
-
Image Acquisition: Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached fluorescent molecules diffuse into it.
-
Data Analysis: Quantify the fluorescence intensity in the ROI over time and fit the data to a model to determine the mobile fraction and the characteristic recovery time (e.g., time to half-maximal recovery). A faster recovery time in the presence of JQ1 indicates increased protein mobility and thus, displacement from chromatin.[4]
Conclusion
The validation of on-target engagement is a cornerstone of drug discovery and chemical biology. The NanoBRET™ assay, CETSA, and FRAP each offer unique advantages for confirming the interaction of JQ1 with its BET bromodomain targets in a cellular context. While NanoBRET™ provides a high-throughput method for quantifying binding affinity, CETSA offers a label-free approach to assess target stabilization. FRAP, in turn, provides dynamic information about the inhibitor's effect on the target's interaction with chromatin. The choice of method will be guided by the specific experimental goals and available resources. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most appropriate strategy for their studies on bromodomain inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYCL is a target of a BET bromodomain inhibitor, JQ1, on growth suppression efficacy in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Battle of BET Inhibitors: Bromodomain Inhibitor-9 vs. JQ1
In the rapidly evolving landscape of epigenetic research, small molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology. Among the pioneering molecules in this class are Bromodomain inhibitor-9, also known as I-BET-762 or GSK525762, and JQ1. Both are potent pan-BET inhibitors that function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and disrupting the transcription of key oncogenes. This guide provides a detailed comparison of the efficacy of this compound and JQ1, supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Similarities
| Feature | This compound (I-BET-762) | JQ1 |
| Target Profile | Pan-BET inhibitor (BRD2, BRD3, BRD4)[1][2] | Pan-BET inhibitor (BRD2, BRD3, BRD4)[3][4] |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin.[5][6] | Competitively binds to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin.[4][7] |
| Key Cellular Effects | Induces cell cycle arrest and apoptosis; downregulates c-Myc, p-Erk 1/2, and p-STAT3; suppresses inflammatory cytokines.[5][6][8] | Induces cell cycle arrest and apoptosis; downregulates c-Myc; potent anti-proliferative effects.[7][9][10] |
| Development Stage | Has been evaluated in clinical trials for various cancers.[1][11] | Primarily a preclinical chemical probe due to a poor pharmacokinetic profile.[8] |
Efficacy: A Quantitative Comparison
The anti-proliferative effects of this compound and JQ1 have been extensively evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Cell Line | Cancer Type | This compound (IC50) | JQ1 (IC50) | Reference |
| Pancreatic Cancer Cell Lines (Panc1, MiaPaCa2, Su86) | Pancreatic Cancer | Generally less potent than JQ1 as a single agent. | More potent than I-BET-762 as a single agent. | [12] |
| NUT Midline Carcinoma (NMC) | NUT Midline Carcinoma | 50 nM (median for NMC) | Potent activity, induces differentiation. | [1][7] |
| Multiple Myeloma | Multiple Myeloma | Effective in vivo.[3] | Exhibits considerable antiproliferative effect.[9] | [3][9] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
While JQ1 often exhibits greater potency as a single agent in vitro, both inhibitors demonstrate significant synergistic effects when combined with other anti-cancer agents. For instance, in pancreatic cancer models, both I-BET-762 and JQ1 show synergy with gemcitabine, enhancing its cytotoxic effects.[12]
Mechanistic Insights: Signaling Pathways and Cellular Effects
Both this compound and JQ1 exert their anti-cancer effects by disrupting the transcriptional programs controlled by BET proteins. A primary target of this inhibition is the MYC oncogene, a key driver of cell proliferation and survival in many cancers.[8][10] By displacing BRD4 from the MYC promoter and enhancers, both inhibitors lead to the downregulation of MYC expression.[8]
However, their impact extends beyond MYC. In pancreatic cancer, both inhibitors have been shown to decrease the protein levels of phosphorylated Erk 1/2 and phosphorylated STAT3, key components of pro-survival signaling pathways.[5][6][8] Furthermore, they can suppress the production of inflammatory cytokines such as IL-6, CCL2, and GM-CSF from both cancer and immune cells, highlighting their potential to modulate the tumor microenvironment.[5][6]
Caption: Mechanism of action for this compound and JQ1.
Experimental Protocols
To facilitate the replication and validation of findings, below are generalized methodologies for key experiments cited in the comparison of this compound and JQ1.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or JQ1 for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the IC50 values using a non-linear regression model.
Caption: Workflow for a typical cell viability assay.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., c-Myc, p-Erk1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Both this compound and JQ1 are invaluable tools for studying the function of BET proteins in health and disease. While JQ1 often demonstrates higher in vitro potency, its unfavorable pharmacokinetic properties have largely limited its use to preclinical research.[8] In contrast, this compound (I-BET-762) has progressed into clinical trials, underscoring its potential as a therapeutic agent.[1] The choice between these two inhibitors will ultimately depend on the specific research question, experimental model, and whether the goal is preclinical investigation or a more translational application. Both molecules have significantly contributed to our understanding of the therapeutic potential of BET inhibition and continue to be important reference compounds in the development of next-generation epigenetic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
I-BET762 in Preclinical Models: A Comparative Guide to Pan-BET Inhibitors
In the landscape of epigenetic therapeutics, pan-BET (Bromodomain and Extra-Terminal) inhibitors have emerged as a promising class of agents targeting transcriptional dysregulation in cancer and inflammatory diseases. This guide provides a detailed comparison of I-BET762 (Molibresib, GSK525762) with other notable pan-BET inhibitors in preclinical settings. The information presented herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Mechanism of Action: Targeting Transcriptional Elongation
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors. This interaction is crucial for the recruitment of transcriptional machinery, including RNA polymerase II, to promoters and enhancers, thereby driving the expression of key oncogenes such as MYC. Pan-BET inhibitors, including I-BET762, competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the suppression of target gene transcription. This disruption of transcriptional elongation results in cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of I-BET762.
In Vitro Potency: A Head-to-Head Comparison
The anti-proliferative activity of I-BET762 has been evaluated against a panel of cancer cell lines and compared with other pan-BET inhibitors. The half-maximal inhibitory concentration (IC50) values are a key measure of in vitro potency.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| I-BET762 | Pancreatic Cancer | AsPC-1 | 231 | [1] |
| Pancreatic Cancer | CAPAN-1 | 990 | [1] | |
| Pancreatic Cancer | PANC-1 | 2550 | [1] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 460 | [2] | |
| Prostate Cancer | LNCaP | ~25-150 | [3] | |
| Prostate Cancer | VCaP | ~25-150 | [3] | |
| JQ1 | Pancreatic Cancer | AsPC-1 | 37 | [1] |
| Pancreatic Cancer | CAPAN-1 | 190 | [1] | |
| Pancreatic Cancer | PANC-1 | 720 | [1] | |
| OTX015 | Ependymoma | EPN SC lines | 121.7 - 451.1 | [4] |
| Acute Leukemia | Various | Similar to JQ1 | [5] | |
| ABBV-075 | Cutaneous T-Cell Lymphoma | Patient-derived | ~100-500 | [6] |
| CPI-0610 | Cutaneous T-Cell Lymphoma | Patient-derived | ~50-200 | [6] |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., cell density, assay duration) and should be compared with caution across different studies.
In Vivo Efficacy in Preclinical Xenograft Models
The anti-tumor activity of I-BET762 has been demonstrated in various mouse xenograft models. The data below summarizes key findings and provides a comparison with other pan-BET inhibitors where available.
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| I-BET762 | Prostate Cancer (LuCaP 35CR xenograft) | 25 mg/kg, daily | 57% tumor growth inhibition | [3] |
| Multiple Myeloma (systemic xenograft) | Not specified | Survival advantage | [7] | |
| JQ1 | Pancreatic Cancer (patient-derived xenograft) | 50 mg/kg, daily | Retarded tumor growth | [8] |
| OTX015 | Malignant Pleural Mesothelioma (xenograft) | 25-50 mg/kg, daily | Significant delay in cell growth | [5] |
| Ependymoma (orthotopic xenograft) | Not specified | Prolonged survival in 2/3 models | [4] | |
| CPI-0610 | Multiple Myeloma (xenograft) | 15 mg/kg, twice daily | Antitumor efficacy | [9] |
Impact on Key Signaling Pathways
A primary mechanism of action for pan-BET inhibitors is the downregulation of the master oncogenic transcription factor, c-Myc. This effect is consistently observed across various preclinical models with I-BET762 and other pan-BET inhibitors.
Caption: Downregulation of c-Myc by pan-BET inhibitors.
Experimental evidence consistently demonstrates the ability of I-BET762 and its counterparts to reduce c-Myc protein levels in cancer cells. For instance, in MDA-MB-231 breast cancer cells, both I-BET762 and JQ1 were shown to downregulate c-Myc protein expression at concentrations as low as 0.25 μM[2]. Similarly, in prostate cancer models, I-BET762 potently reduced MYC expression in both cell lines and a patient-derived tumor model[3].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments used to evaluate pan-BET inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the BET inhibitor (e.g., I-BET762) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for c-Myc
This technique is used to detect and quantify the levels of c-Myc protein following treatment with BET inhibitors.
Protocol:
-
Cell Lysis: Treat cells with the desired concentrations of BET inhibitor for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of BET inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the BET inhibitor (e.g., I-BET762 at 25 mg/kg) or vehicle control daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
I-BET762 is a potent pan-BET inhibitor that demonstrates significant anti-proliferative and anti-tumor activity in a range of preclinical cancer models. Its mechanism of action, centered on the transcriptional repression of key oncogenes like MYC, is shared with other pan-BET inhibitors such as JQ1, OTX015, ABBV-075, and CPI-0610. While direct head-to-head comparisons in identical preclinical settings are not always available, the compiled data suggests that the efficacy of these inhibitors can be cell-type and context-dependent. The choice of a specific pan-BET inhibitor for preclinical research will depend on the specific cancer model, the desired pharmacokinetic properties, and the translational goals of the study. The detailed protocols provided in this guide offer a foundation for the rigorous and reproducible evaluation of I-BET762 and other pan-BET inhibitors in a preclinical research setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762. | Semantic Scholar [semanticscholar.org]
- 8. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GSK525762's Effects with Genetic Approaches: A Comparative Guide
A critical step in the validation of a targeted therapeutic agent is to demonstrate that its pharmacological effects phenocopy the genetic knockdown or knockout of its intended target. This guide provides a comparative analysis of the biological consequences of inhibiting the Bromodomain and Extra-Terminal (BET) family of proteins using the small molecule inhibitor GSK525762 (also known as I-BET762) versus genetic approaches, specifically RNA interference (siRNA) and CRISPR-Cas9.
GSK525762 is a potent, small-molecule inhibitor that competitively binds to the acetyl-lysine recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. This interaction prevents BET proteins from binding to acetylated histones, thereby disrupting chromatin remodeling and the transcription of key genes involved in cell proliferation, differentiation, and survival[1][2]. The primary oncogenic target of BET inhibitors is often considered to be c-MYC, a transcription factor crucial for the growth of many cancers[3][4].
Genetic tools such as siRNA and CRISPR-Cas9 offer highly specific methods to downregulate or eliminate the expression of target proteins, providing a benchmark against which the specificity and on-target effects of a small molecule inhibitor can be assessed.
Quantitative Comparison of Cellular Phenotypes
To objectively compare the outcomes of chemical and genetic inhibition of BET proteins, this section summarizes key quantitative data from studies that have employed both GSK525762 and siRNA/CRISPR methodologies.
| Assay | GSK525762 (I-BET762) | siRNA (targeting BRD4) | CRISPR (targeting BRD4) | Cell Line | Reference |
| Cell Proliferation (IC50 / % Inhibition) | gIC50: 25 nM - 150 nM in sensitive lines | Significant growth inhibition | Synergistic growth inhibition with JQ1 | Prostate Cancer Cell Lines (LNCaP, VCaP, etc.) / Malignant Peripheral Nerve Sheath Tumor (MPNST) | [4][5] |
| Apoptosis (% Annexin V Positive Cells) | Dose-dependent increase in apoptosis | Not explicitly quantified in direct comparison | Synergistic increase in apoptosis with JQ1 | Malignant Peripheral Nerve Sheath Tumor (MPNST) | [5] |
| c-MYC Protein Expression (% Reduction) | Potent, dose-dependent reduction | Not explicitly quantified in direct comparison | Not explicitly quantified in direct comparison | Prostate Cancer Cell Lines | [4] |
Note: While direct head-to-head quantitative data in the same study is limited, the available evidence strongly suggests that both GSK525762 and genetic knockdown/knockout of BET proteins lead to similar phenotypic outcomes, namely, the inhibition of cell proliferation and induction of apoptosis. A study in malignant peripheral nerve sheath tumors demonstrated that combining the BET inhibitor JQ1 with BRD4 knockout via CRISPR-Cas9 resulted in a synergistic increase in cell death, highlighting the on-target effect of the inhibitor[5].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
BET Protein Signaling and Points of Intervention
The following diagram illustrates the general mechanism of action of BET proteins in promoting gene transcription and where GSK525762 and genetic interventions exert their effects.
Caption: Mechanism of BET protein action and intervention points.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical experimental workflow for cross-validating the effects of GSK525762 with genetic approaches.
Caption: Workflow for comparing GSK525762 and genetic methods.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative studies. Below are generalized protocols for key experiments based on published research.
Cell Proliferation Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Application:
-
GSK525762: Treat cells with a serial dilution of GSK525762 (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
siRNA: Transfect cells with siRNA targeting BRD4 or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a commercially available assay such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for GSK525762 and the percentage of growth inhibition for siRNA-treated cells relative to controls.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with GSK525762, transfect with siRNA, or transduce with CRISPR constructs as described above. Include appropriate controls.
-
Cell Harvesting: After the desired incubation period (e.g., 48-72 hours), harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Data Analysis: Compare the percentage of apoptotic cells in the treated groups to the control groups.
Gene Expression Analysis (Quantitative PCR)
-
Cell Treatment and Lysis: Treat cells as described previously. After the desired incubation time (e.g., 24 hours), lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for target genes (e.g., c-MYC, BCL2) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in gene expression in treated samples compared to controls using the delta-delta Ct method.
Western Blot Analysis
-
Protein Extraction: Following treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., BRD4, c-MYC, cleaved PARP) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
References
- 1. molibresib - My Cancer Genome [mycancergenome.org]
- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Bromodomain Inhibitor-9 (BI-9) in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the efficacy of Bromodomain inhibitor-9 (BI-9), a selective inhibitor of the bromodomain-containing protein 9 (BRD9), across various cancer cell lines. The data presented herein is collated from preclinical studies to support further research and drug development efforts in oncology.
Executive Summary
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic target in several malignancies.[1] Inhibition of BRD9 has been shown to disrupt oncogenic transcriptional programs, leading to anti-proliferative effects in cancer cells. This guide focuses on a prominent and selective BRD9 inhibitor, often referred to as I-BRD9, to provide a comparative overview of its activity. The analysis reveals that I-BRD9 exhibits a range of potencies and cellular effects, including growth inhibition, induction of apoptosis, and cell cycle arrest, which vary depending on the cancer cell type.
Data Presentation
The following tables summarize the quantitative effects of the BRD9 inhibitor I-BRD9 on cell viability, apoptosis, and cell cycle distribution in different cancer cell lines.
Table 1: Comparative Cell Viability (IC50) of I-BRD9 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration |
| Prostate Cancer | LNCaP | ~3 | 5 days |
| VCaP | ~3 | 5 days | |
| 22Rv1 | ~3 | 5 days | |
| C4-2 | ~3 | 5 days | |
| Acute Myeloid Leukemia (AML) | NB4 | >4 | 96 hours |
| MV4-11 | ~4 | 96 hours | |
| Rhabdoid Tumor | BT12 | Not specified | 72 or 144 hours |
| Chla266 | Not specified | 72 or 144 hours | |
| G401 | Not specified | 72 or 144 hours |
Note: IC50 values can vary based on the specific assay conditions and duration of treatment.[2][3][4]
Table 2: Apoptosis Induction by I-BRD9 in Cancer Cell Lines
| Cancer Type | Cell Line | I-BRD9 Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells (Annexin V+) |
| Acute Myeloid Leukemia (AML) | NB4 | 8 | 48 hours | Significant increase |
| MV4-11 | 8 | 48 hours | Dramatic increase | |
| Rhabdoid Tumor | BT12 | 20 | Not specified | 35% (dead cells) |
| Chla266 | 20 | Not specified | 25% (dead cells) | |
| G401 | 20 | Not specified | 65.1% (dead cells) |
Note: The reported data for rhabdoid tumors represent the percentage of dead cells, which includes apoptotic and necrotic cells.[3][4]
Table 3: Cell Cycle Arrest Induced by I-BRD9 in Cancer Cell Lines
| Cancer Type | Cell Line | I-BRD9 Concentration (µM) | Treatment Duration | Observed Effect |
| Acute Myeloid Leukemia (AML) | NB4 | 8 | Not specified | Decreased EdU incorporation |
| MV4-11 | 8 | Not specified | Decreased EdU incorporation | |
| Rhabdoid Tumor | BT12 | 5-20 | 72 hours | Dose-dependent G1 arrest |
| Chla266 | 5-20 | 72 hours | Dose-dependent G1 arrest | |
| G401 | 5-20 | 72 hours | Dose-dependent G1 arrest |
Note: EdU incorporation is a measure of active DNA synthesis, and its decrease indicates a reduction in the S-phase population.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of I-BRD9 or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: A solution of CCK-8 or MTT is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[3][4]
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with I-BRD9 or a vehicle control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with I-BRD9 as described for the apoptosis assay and then harvested.
-
Fixation: Cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.[4]
Mandatory Visualization
Caption: Simplified signaling pathway of BI-9 action in cancer cells.
Caption: General experimental workflow for evaluating BI-9 efficacy.
Caption: Logical flow of BI-9's cellular effects.
References
Selectivity profile of I-BET762 against different bromodomain families
For Researchers, Scientists, and Drug Development Professionals
I-BET762 (also known as Molibresib or GSK525762A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This guide provides a comprehensive comparison of I-BET762's selectivity profile against different bromodomain families, supported by experimental data and detailed methodologies for key assays.
Selectivity Profile of I-BET762
I-BET762 is characterized as a pan-BET inhibitor, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[1] It competitively binds to the acetyl-lysine binding pockets of these proteins, effectively displacing them from chromatin and thereby modulating gene expression.[1][3][4] This mechanism underlies its therapeutic potential in oncology and inflammatory diseases.[2][5]
Quantitative Binding and Inhibitory Activity
The potency of I-BET762 against the BET family is well-documented with low nanomolar IC50 and Kd values. While comprehensive selectivity data across a broad panel of non-BET bromodomains for I-BET762 is not as widely published as for other inhibitors, its high selectivity for the BET family over other bromodomain-containing proteins has been noted.[3]
Below is a summary of the available quantitative data for I-BET762 and a comparison with other well-characterized BET inhibitors, JQ1 and PFI-1.
Table 1: I-BET762 Selectivity Profile against BET Family Bromodomains
| Target | Assay Type | I-BET762 IC50 (nM) | I-BET762 Kd (nM) |
| BRD2 | FRET | 32.5 - 42.5 | 50.5 - 61.3 |
| BRD3 | FRET | 32.5 - 42.5 | 50.5 - 61.3 |
| BRD4 | FRET | 32.5 - 42.5 | 50.5 - 61.3 |
| BET Family | Cell-free assay | ~35 | Not Reported |
Data sourced from multiple studies.[1][3][5]
Table 2: Comparative Selectivity of BET Inhibitors Against a Broader Bromodomain Panel
| Bromodomain Target | I-BET762 IC50 (nM) | JQ1 IC50 (nM) | PFI-1 IC50 (nM) |
| BRD2 (BD1) | Data Not Available | 77 | 220 |
| BRD2 (BD2) | Data Not Available | 33 | 98 |
| BRD3 (BD1) | Data Not Available | Data Not Available | Data Not Available |
| BRD3 (BD2) | Data Not Available | Data Not Available | Data Not Available |
| BRD4 (BD1) | Data Not Available | 77 | 220 |
| BRD4 (BD2) | Data Not Available | 33 | 98 |
| BRDT (BD1) | Data Not Available | Data Not Available | Data Not Available |
| CREBBP | >10,000 (low affinity) | >10,000 | ~11,000 (Kd) |
| EP300 | Data Not Available | Data Not Available | Low affinity (ΔTm) |
| BRD9 | Data Not Available | >10,000 | Data Not Available |
| ATAD2 | Data Not Available | >10,000 | Data Not Available |
Note: Comprehensive public data on the selectivity of I-BET762 against non-BET bromodomains is limited. The table reflects available data for comparison. JQ1 and PFI-1 data are included to provide a broader context of BET inhibitor selectivity.[6][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity and potency of bromodomain inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is commonly used for high-throughput screening and to determine the IC50 values of inhibitors.
Principle: The assay measures the disruption of the interaction between a bromodomain-containing protein and an acetylated histone peptide. A donor bead is conjugated to one binding partner (e.g., streptavidin-coated donor bead binding to a biotinylated histone peptide), and an acceptor bead is conjugated to the other (e.g., nickel-chelate acceptor bead binding to a His-tagged bromodomain). When the two beads are in close proximity due to the protein-peptide interaction, excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, resulting in a light emission at 520-620 nm. An inhibitor that disrupts this interaction will cause a decrease in the AlphaScreen signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the His-tagged bromodomain protein and the biotinylated acetylated histone peptide to the desired concentrations in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., I-BET762) in DMSO and then dilute further in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted bromodomain protein to each well.
-
Add 5 µL of the serially diluted inhibitor or DMSO (as a control).
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Add 5 µL of the diluted biotinylated histone peptide to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
In subdued light, add 5 µL of a mixture containing streptavidin-donor beads and nickel-chelate acceptor beads.
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-capable plate reader.
-
The IC50 values are calculated by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (bromodomain protein) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze both the bromodomain protein and the inhibitor into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the bromodomain protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters, including the cell temperature, injection volume (e.g., 2 µL), and spacing between injections.
-
Perform an initial injection of a small volume to avoid artifacts from syringe placement, followed by a series of injections (e.g., 20-30) to achieve saturation.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n) of the interaction.
-
Visualizations
The following diagrams illustrate the mechanism of action of BET inhibitors and a typical experimental workflow.
Caption: Mechanism of action of I-BET762 in inhibiting gene transcription.
Caption: Workflow of the AlphaScreen assay for inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BET Inhibitors GSK525762 (Molibresib) and OTX015 (Birabresib) in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent bromodomain and extra-terminal (BET) inhibitors, GSK525762 (molibresib) and OTX015 (birabresib), for the treatment of hematological malignancies. While no direct head-to-head clinical trials have been conducted, this document synthesizes available clinical and preclinical data from separate studies to offer a comparative overview of their efficacy, safety, and mechanisms of action.
Mechanism of Action: Targeting Transcriptional Addiction
Both GSK525762 and OTX015 are small molecule inhibitors that target the BET family of proteins: BRD2, BRD3, and BRD4.[1][2][3][4][5][6][7][8] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[7][9] In many hematological malignancies, BET proteins are aberrantly recruited to super-enhancers of oncogenes, most notably MYC, leading to their overexpression and driving cancer cell proliferation and survival.[5][10] By competitively binding to the bromodomains of BET proteins, GSK525762 and OTX015 displace them from chromatin, thereby downregulating the transcription of key oncogenes and inducing anti-tumor effects such as cell cycle arrest and apoptosis.[5]
Caption: Mechanism of action of BET inhibitors GSK525762 and OTX015.
Preclinical Activity
Both compounds have demonstrated potent preclinical activity across a range of hematological malignancy cell lines.
| Parameter | GSK525762 (Molibresib) | OTX015 (Birabresib) | Reference |
| Target | Pan-BET inhibitor (BRD2, BRD3, BRD4) | Pan-BET inhibitor (BRD2, BRD3, BRD4) | [2][6] |
| IC50 (Cell-free) | ~35 nM | 10-19 nM (EC50) | [2][6] |
| In Vitro Effects | Growth inhibition, apoptosis | Antiproliferative activity, apoptosis, c-MYC suppression | [5] |
| Key Downregulated Target | MYC | MYC | [5][10] |
Clinical Trial Data in Hematological Malignancies
The following tables summarize data from separate Phase I/II clinical trials. It is important to note that these trials had different patient populations and designs, so direct comparison of efficacy and safety should be interpreted with caution.
GSK525762 (Molibresib) - Study BET116183
This was a Phase I/II, open-label, dose-escalation study in patients with relapsed/refractory hematologic malignancies.[1]
| Parameter | Details |
| Patient Population | Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM), Myelodysplastic Syndromes (MDS), Cutaneous T-cell Lymphoma (CTCL) |
| Dosing | Oral, once daily. Recommended Phase 2 Dose (RP2D): 60 mg QD for CTCL and 75 mg QD for MDS.[1] |
| Common Adverse Events (Grade ≥3) | Thrombocytopenia (37%), anemia (15%), febrile neutropenia (15%).[1] |
| Efficacy (Overall Response Rate) | 13% across all study parts (13 out of 111 patients with complete or partial response).[1] |
OTX015 (Birabresib) - Phase I Studies
Data is derived from Phase I dose-escalation studies in patients with acute leukemia and other hematological malignancies.[4][7][11]
| Parameter | Details |
| Patient Population | Acute Leukemia (AL), Diffuse Large B-cell Lymphoma (DLBCL), other lymphomas, Multiple Myeloma (MM) |
| Dosing | Oral, once daily. Recommended Phase 2 Dose: 80 mg daily, 14 days on, 7 days off.[4][7] |
| Dose-Limiting Toxicity | Thrombocytopenia.[7] |
| Common Adverse Events | Thrombocytopenia, gastrointestinal events (diarrhea, nausea), fatigue.[4] |
| Efficacy | Clinically meaningful activity observed, including complete and partial responses in patients with acute leukemia and DLBCL.[4][7][11] |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of these BET inhibitors.
Cell Proliferation Assay
A common method to assess the anti-proliferative effects of GSK525762 and OTX015 is a tetrazolium salt-based colorimetric assay (e.g., WST-8).
Caption: Generalized workflow for a cell proliferation assay.
Target Engagement - MYC Expression Analysis
To confirm that the drugs engage their target and modulate downstream signaling, the expression of MYC is often measured.
Quantitative Reverse Transcription PCR (qRT-PCR):
Caption: Workflow for analyzing MYC mRNA expression via qRT-PCR.
Immunoblotting (Western Blot):
This technique is used to assess the levels of c-Myc protein.
Caption: Generalized workflow for immunoblotting to detect c-Myc protein.
Summary and Conclusion
Both GSK525762 and OTX015 have demonstrated promising, albeit modest, single-agent activity in patients with relapsed/refractory hematological malignancies. Their mechanisms of action are similar, targeting the BET family of proteins and leading to the downregulation of critical oncogenes like MYC. The primary dose-limiting toxicity for both agents appears to be thrombocytopenia, a class effect for BET inhibitors.
Based on the available data, a direct comparison of potency and efficacy is challenging. OTX015 has shown responses in acute leukemia and aggressive lymphomas, while GSK525762 has also shown activity in a range of hematological cancers, including responses in AML and lymphomas. The choice between these agents in a clinical or research setting may depend on the specific malignancy, the patient's prior treatments, and the tolerability of the respective safety profiles. Future research, potentially including combination strategies, will be crucial to fully elucidate the therapeutic potential of these BET inhibitors in hematological malignancies.
References
- 1. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Bromodomain inhibitor OTX015 in patients with lymphoma or multiple myeloma: a dose-escalation, open-label, pharmacokinetic, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Replication Study: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abstract CT231: BET-bromodomain inhibitor OTX015 shows clinically meaningful activity at nontoxic doses: interim results of an ongoing phase I trial in hematologic malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Downstream Target Modulation by Bromodomain Inhibitor BI-9564: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bromodomain inhibitor BI-9564 with other notable BRD9 inhibitors, focusing on their ability to modulate downstream targets. The information presented herein is supported by experimental data to aid in the objective assessment of these compounds for research and drug development purposes.
Introduction
BI-9564 is a potent and selective chemical probe for the bromodomain-containing protein 9 (BRD9), a component of the SWI/SNF chromatin remodeling complex.[1][2] By binding to the acetyl-lysine binding pocket of BRD9, BI-9564 disrupts its function as an epigenetic reader, leading to modulation of downstream gene expression.[1][2] This mechanism has shown therapeutic potential, particularly in acute myeloid leukemia (AML), where BRD9 is implicated in maintaining a proliferative and undifferentiated state.[3] This guide compares BI-9564 to other well-characterized BRD9 inhibitors, I-BRD9 and LP-99, to provide a clear understanding of their relative performance in modulating key downstream signaling pathways.
Comparative Analysis of BRD9 Inhibitors
The following tables summarize the key characteristics and downstream effects of BI-9564 and its alternatives.
Table 1: Potency and Selectivity of BRD9 Inhibitors
| Inhibitor | Target | Kd (nM) | IC50 (nM) | Key Off-Targets (Kd/IC50 in nM) |
| BI-9564 | BRD9 | 14 | 75 | BRD7 (239) |
| I-BRD9 | BRD9 | 29 | 66 | BRD7 (8100) |
| LP-99 | BRD9 | 99 | 325 | BRD7 (909) |
Table 2: Cellular Activity in AML Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| BI-9564 | EOL-1 (AML) | Proliferation | EC50 | 800 nM |
| BI-7273 (BI-9564 analog) | RN2 (murine AML) | Proliferation | EC50 | 217 nM |
| I-BRD9 | RN2 (murine AML) | Proliferation | EC50 | 1784 nM |
| LP-99 | RN2 (murine AML) | Proliferation | EC50 | Not significantly active at 1µM |
Table 3: Quantitative Downstream Target Modulation (Gene Expression in AML cell lines)
Data for BI-7273, a close structural and functional analog of BI-9564, is presented here as a proxy for BI-9564's effects on gene expression.
| Gene Target | Inhibitor (Concentration) | Cell Line | Fold Change (vs. DMSO) |
| MYC | BI-7273 (1.25 µM) | RN2 | -2.5 |
| MYC | I-BRD9 (1 µM) | RN2 | -1.8 |
| MYC | LP-99 (1 µM) | RN2 | Minimal effect |
| MYC | BI-7273 (1 µM) | HL-60 | -2.1 |
| MYC | BI-7273 (1 µM) | MV4-11 | -1.9 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to assess downstream target modulation, the following diagrams are provided.
References
Comparative pharmacokinetics of I-BET762 and other BET inhibitors
A Comparative Guide to the Pharmacokinetics of I-BET762 and Other BET Inhibitors for Researchers
In the rapidly evolving field of epigenetic therapy, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs for the treatment of various cancers and inflammatory diseases. This guide provides a comparative overview of the pharmacokinetics of a key BET inhibitor, I-BET762 (also known as molibresib or GSK525762), alongside other notable BET inhibitors such as OTX-015, ZEN-3694, and JQ1. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Data Presentation: Comparative Pharmacokinetics
The following tables summarize key pharmacokinetic parameters for I-BET762 and other selected BET inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, models used (preclinical vs. clinical), and patient populations.
Table 1: Pharmacokinetic Parameters of I-BET762 (Molibresib/GSK525762) in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~2 hours | [1] |
| Elimination Half-life (t½) | 3-7 hours | [1] |
| Metabolism | Primarily by CYP3A4 to two active metabolites | [2][3] |
| Special Notes | Exhibits a decrease in exposure over time due to autoinduction of its metabolism.[2][3] |
Table 2: Comparative Pharmacokinetic Parameters of Various BET Inhibitors
| Inhibitor | Model | Tmax (hours) | t½ (hours) | Key Features | Reference(s) |
| I-BET762 (Molibresib) | Human | ~2 | 3-7 | Orally bioavailable; autoinduction of metabolism. | [1] |
| OTX-015 (MK-8628) | Human | 1-4 | ~5.7 - 7.16 | Orally administered; pharmacokinetics described by a one-compartment model. | [4][5][6][7] |
| ZEN-3694 | Human | ~2 | 5-6 | Orally bioavailable; has an active metabolite (ZEN-3791). | [8] |
| JQ1 | Mouse | - | ~1 | Poor oral bioavailability and short half-life, limiting clinical development. | [9][10][11] |
Experimental Protocols
The primary method for quantifying BET inhibitors in plasma for pharmacokinetic studies is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . Below is a generalized protocol based on methodologies cited in the literature.
General Protocol for UPLC-MS/MS Quantification of BET Inhibitors in Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Perform protein precipitation by adding a volume of acetonitrile (often containing an internal standard) to a specific volume of plasma.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for a set duration (e.g., 5-10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. Further dilution may be performed if necessary.
-
-
Chromatographic Separation:
-
Chromatography System: Waters Acquity UPLC system or equivalent.
-
Column: A suitable column for small molecule separation, such as a Kinetex Phenyl-Hexyl or Waters Acquity BEH C18 column.
-
Mobile Phase: A gradient elution is typically used, consisting of two phases:
-
Aqueous Phase (A): Water with additives like formic acid and ammonium formate to improve ionization.
-
Organic Phase (B): Methanol or acetonitrile.
-
-
Gradient Program: A programmed gradient is run to separate the analyte of interest from other plasma components.
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5 µL) is injected.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters TQD) is used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for these compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
-
Data Analysis:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of the BET inhibitor in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways affected by BET inhibitors and a typical experimental workflow for pharmacokinetic analysis.
Caption: Mechanism of action of BET inhibitors like I-BET762.
Caption: Simplified c-Myc signaling pathway and the point of intervention for BET inhibitors.
Caption: General experimental workflow for pharmacokinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 10. BET inhibitor - Wikipedia [en.wikipedia.org]
- 11. dovepress.com [dovepress.com]
Validating the In Vivo Anti-inflammatory Efficacy of GSK525762: A Comparative Guide
GSK525762 (Molibresib, I-BET-762), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has demonstrated significant anti-inflammatory effects in preclinical in vivo models. This guide provides a comparative overview of GSK525762's performance, supported by experimental data, to aid researchers and drug development professionals in evaluating its therapeutic potential.
This document summarizes key findings from in vivo studies, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Comparative In Vivo Efficacy of GSK525762 in a Model of Endotoxic Shock
A pivotal study by Nicodeme et al. (2010) established the in vivo anti-inflammatory efficacy of GSK525762 in a lipopolysaccharide (LPS)-induced endotoxic shock model in mice, a well-established model for systemic inflammation and sepsis. The study demonstrated a significant survival benefit conferred by GSK525762 treatment.
Table 1: Survival Rate in LPS-Induced Endotoxic Shock Model
| Treatment Group | Dosage | Administration Time Post-LPS | Survival Rate |
| Vehicle | - | - | 0% |
| GSK525762 | 20 mg/kg | 1.5 hours | 100% |
Data extracted from Nicodeme et al., 2010.
The remarkable 100% survival rate in the GSK525762-treated group, even when administered after the inflammatory insult, underscores its potent anti-inflammatory activity in a severe, acute inflammatory setting. The study also highlighted that twice-daily injections of GSK525762 protected mice from death caused by sepsis.
While direct head-to-head in vivo comparisons with other BET inhibitors like JQ1 or standard anti-inflammatory drugs such as dexamethasone with detailed quantitative data on inflammatory markers from the same study are limited in the public domain, the profound survival benefit observed with GSK525762 in the LPS-induced endotoxemia model is a strong indicator of its potent anti-inflammatory properties. Other studies have shown that the BET inhibitor JQ1 also reduces inflammatory cytokine production (e.g., IL-6, MCP-1, TNF-α) and rescues mice from LPS-induced death, suggesting a class effect of BET inhibitors in mitigating severe inflammation.[1][2]
Mechanism of Action: BET Inhibition in Inflammation
GSK525762 exerts its anti-inflammatory effects by targeting the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to drive the expression of target genes. In the context of inflammation, BET proteins are crucial for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and other inflammatory mediators.
By competitively binding to the acetyl-lysine binding pockets of BET proteins, GSK525762 displaces them from chromatin, leading to the suppression of pro-inflammatory gene transcription. A key pharmacodynamic biomarker of GSK525762 activity is the reduction in circulating levels of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine whose expression is regulated by BET proteins.[3]
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Endotoxic Shock in Mice
This model is widely used to study systemic inflammatory responses characteristic of sepsis.
-
Animals: Male BALB/c mice (or other appropriate strain), typically 8-12 weeks old.
-
Induction of Endotoxemia: Mice are challenged with a lethal dose of LPS (e.g., 15 mg/kg) administered via intraperitoneal (i.p.) injection.
-
Treatment: GSK525762 is dissolved in a suitable vehicle (e.g., 5% DMSO in 0.5% methylcellulose) and administered orally (p.o.) or via i.p. injection at a specified dose (e.g., 20 mg/kg). The timing of administration can be prophylactic (before LPS challenge) or therapeutic (after LPS challenge).
-
Readouts:
-
Survival: Monitored over a period of 48-72 hours.
-
Cytokine Analysis: Blood is collected at various time points post-LPS challenge (e.g., 2, 6, 24 hours) to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) using ELISA or multiplex assays.
-
Clinical Signs: Monitoring of body temperature, weight loss, and general signs of distress.
-
Conclusion
The available in vivo data strongly support the potent anti-inflammatory effects of GSK525762. Its ability to rescue mice from lethal endotoxic shock, even when administered therapeutically, highlights its potential as a powerful immunomodulatory agent. The mechanism of action, through the inhibition of BET proteins and subsequent suppression of pro-inflammatory gene transcription, is well-defined. While further studies with direct, quantitative comparisons to other anti-inflammatory agents would be beneficial, the existing evidence positions GSK525762 as a compelling candidate for the treatment of various inflammatory and autoimmune diseases. Researchers are encouraged to consider these findings and detailed protocols when designing future preclinical studies.
References
- 1. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bromodomain Inhibitor-9
For researchers, scientists, and drug development professionals utilizing Bromodomain inhibitor-9 (such as I-BRD9), ensuring safe handling and disposal is paramount to protect both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling. Understanding these risks is the first step in ensuring safe laboratory practices.
Summary of Hazard Classifications:
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] |
| Aquatic Toxicity (Acute) | H401: Toxic to aquatic life.[1] |
| Aquatic Toxicity (Chronic) | H411: Toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Protective Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.[2]
-
Lab Coat: To protect skin and clothing.
-
Respiratory Protection: Use in a well-ventilated area. For handling powders or creating solutions, a fume hood is recommended to avoid inhalation.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in various forms.
1. Unused or Expired Solid Compound:
-
Do not dispose of the solid compound directly into regular laboratory or municipal trash.
-
Package the original container with the unused or expired compound in a larger, labeled, and sealed container for hazardous waste pickup.
-
Label the outer container clearly as "Hazardous Chemical Waste" and include the full chemical name: "this compound" or the specific name (e.g., "I-BRD9").
2. Contaminated Labware (e.g., pipette tips, tubes, flasks):
-
Segregate all disposable labware that has come into direct contact with this compound.
-
Place these contaminated items in a designated, leak-proof hazardous waste container.
-
Label the container as "Hazardous Chemical Waste" with the name of the chemical.
3. Liquid Waste (Solutions containing this compound):
-
Do not pour liquid waste containing this compound down the drain.[3] This is crucial due to its toxicity to aquatic life.[1]
-
Collect all aqueous and solvent-based solutions in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name, and the approximate concentration of the inhibitor and any solvents used.
-
Store the waste container in a secondary containment bin in a cool, well-ventilated area away from incompatible materials until it is collected by your institution's environmental health and safety (EHS) department.
4. Decontamination of Surfaces and Non-disposable Equipment:
-
Prepare a decontamination solution. A common and effective method is to scrub the surfaces and equipment with alcohol.[3]
-
Wipe down any spills or contaminated surfaces thoroughly.
-
Collect all cleaning materials (e.g., absorbent pads, wipes) and dispose of them as hazardous chemical waste, following the same procedure as for contaminated labware.
Emergency Procedures for Accidental Release
In the event of a spill or accidental release, follow these procedures:
-
Evacuate personnel from the immediate area to a safe location.[3]
-
Ensure the area is well-ventilated.[3]
-
Wear full personal protective equipment before attempting to clean the spill.[3]
-
Contain the spill using an absorbent material such as diatomite or universal binders.[3]
-
Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[3]
-
Decontaminate the spill area as described above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Bromodomain Inhibitor-9
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Bromodomain inhibitor-9 (BRD9i).
This document provides critical safety and logistical information for the laboratory use of this compound, a class of potent small molecule inhibitors. Given their biological activity, it is imperative to handle these compounds with appropriate caution to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established safety protocols for handling potent chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as a class of compounds, should be handled as potent molecules with potential health risks. A representative compound, I-BRD9, is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 3, with the hazard statement H301: "Toxic if swallowed". Other similar compounds in this class carry hazard statements such as H315: "Causes skin irritation" and H319: "Causes serious eye irritation".[1] Therefore, a conservative approach to PPE is mandatory.
Quantitative Data Summary for Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. Nitrile is recommended for its general resistance to a range of chemicals.[2][3][4] Double-gloving is a best practice for handling potent compounds to protect against undetected punctures. |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects eyes from splashes and airborne powder. A face shield offers additional protection for the face.[5] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Essential when handling the compound in powdered form to prevent inhalation of airborne particles.[6] |
| Body Protection | Disposable lab coat with long sleeves and elastic cuffs | Prevents contamination of personal clothing and skin. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from receipt to preparation of solutions.
1. Designated Work Area and Engineering Controls:
-
All work with powdered this compound must be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a powder containment enclosure.[7][8]
-
The work surface should be lined with absorbent, disposable bench paper.
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the designated area, don the required PPE in the following order: inner nitrile gloves, disposable lab coat, N95 respirator, chemical safety goggles, and outer nitrile gloves.
3. Weighing and Aliquoting the Compound:
-
Perform all weighing operations within the containment unit.
-
Use a dedicated set of spatulas and weighing boats.
-
To minimize the generation of airborne powder, handle the compound gently.
-
Close the primary container immediately after dispensing the required amount.
4. Solution Preparation:
-
Add the solvent to the vessel containing the weighed powder within the containment unit.
-
Ensure the vessel is securely capped before removing it from the containment unit for vortexing or sonication.
5. Decontamination and Doffing of PPE:
-
After handling the compound, decontaminate the exterior of all containers and equipment with an appropriate solvent (e.g., 70% ethanol) before removing them from the containment unit.
-
Dispose of all disposable materials (weighing boats, bench paper, etc.) in the designated hazardous waste container.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The inner gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including used PPE, weighing boats, and contaminated labware, must be collected in a clearly labeled, sealed hazardous waste container.[9][10][11][12]
-
Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware should be collected in a designated, sealed hazardous waste container for liquid chemical waste.[12]
-
Container Disposal: Empty stock containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. After triple rinsing, the container can be disposed of according to institutional guidelines for chemical containers.
-
Waste Pickup: All hazardous waste must be disposed of through a certified hazardous waste management service, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mahealy.com [mahealy.com]
- 3. supplygloves.com [supplygloves.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. ddpsinc.com [ddpsinc.com]
- 6. Risk Assessment - Health and Safety Authority [hsa.ie]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. flowsciences.com [flowsciences.com]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. danielshealth.ca [danielshealth.ca]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
